Osu-CG12
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C19H20F3NO3S |
|---|---|
Poids moléculaire |
399.4 g/mol |
Nom IUPAC |
(5Z)-5-[[4-hydroxy-3-(trifluoromethyl)phenyl]methylidene]-3-[(1-methylcyclohexyl)methyl]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C19H20F3NO3S/c1-18(7-3-2-4-8-18)11-23-16(25)15(27-17(23)26)10-12-5-6-14(24)13(9-12)19(20,21)22/h5-6,9-10,24H,2-4,7-8,11H2,1H3/b15-10- |
Clé InChI |
MADFJWDIMPOGOZ-GDNBJRDFSA-N |
SMILES isomérique |
CC1(CCCCC1)CN2C(=O)/C(=C/C3=CC(=C(C=C3)O)C(F)(F)F)/SC2=O |
SMILES canonique |
CC1(CCCCC1)CN2C(=O)C(=CC3=CC(=C(C=C3)O)C(F)(F)F)SC2=O |
Synonymes |
5-(4-hydroxy-3-trifluoromethylbenzylidene)-3-(1-methylcyclohexyl)thiazolidine-2,4-dione OSU CG12 OSU-CG12 |
Origine du produit |
United States |
Foundational & Exploratory
Osu-CG12 (AR-42): A Pan-HDAC Inhibitor's Multifaceted Assault on Cancer
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Osu-CG12, also known as AR-42 and OSU-HDAC42, is a potent, orally bioavailable pan-histone deacetylase (HDAC) inhibitor that has demonstrated significant anti-cancer activity across a spectrum of hematological malignancies and solid tumors. This technical guide provides an in-depth analysis of the core mechanisms of action of this compound, focusing on its induction of cell cycle arrest and apoptosis through the modulation of key signaling pathways. Quantitative data from preclinical studies are summarized, and detailed experimental protocols for key assays are provided to facilitate further research and development.
Core Mechanism of Action: Pan-HDAC Inhibition
This compound exerts its primary anti-tumor effect by inhibiting the activity of multiple histone deacetylases (HDACs), enzymes that play a crucial role in the epigenetic regulation of gene expression. By blocking HDACs, this compound leads to the hyperacetylation of histone proteins, resulting in a more open chromatin structure and the re-expression of silenced tumor suppressor genes.[1] Additionally, this compound promotes the acetylation of non-histone proteins, such as α-tubulin, which can disrupt microtubule function and further contribute to its anti-cancer effects.[2]
Induction of G2/M Cell Cycle Arrest
A hallmark of this compound's mechanism of action is its ability to induce cell cycle arrest at the G2/M transition phase in various cancer cell types.[3] This arrest prevents cancer cells from proceeding through mitosis and ultimately leads to a halt in proliferation. The molecular machinery governing this G2/M arrest involves the modulation of key cell cycle regulatory proteins. Specifically, treatment with this compound has been shown to cause a significant downregulation of Cyclin B1, Cyclin B2, and Cyclin-Dependent Kinase 1 (CDK1).[3] Concurrently, this compound upregulates the expression of the cyclin-dependent kinase inhibitor p21.[2][3] The collective action of these molecular changes effectively dismantles the protein complexes necessary for mitotic entry, thereby enforcing the G2/M checkpoint.
References
Osu-CG12: A Technical Guide to an Energy Restriction Mimetic Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
Osu-CG12 is a novel, synthetic energy restriction mimetic agent (ERMA) developed as a potential anti-cancer therapeutic. A derivative of the thiazolidinedione ciglitazone, this compound demonstrates significantly higher potency in inducing cancer cell death compared to its parent compound and other known ERMAs like resveratrol.[1] This technical guide provides an in-depth overview of this compound, its mechanism of action, and the experimental protocols used to characterize its activity. The information is intended for researchers, scientists, and professionals involved in drug development and cancer biology.
Introduction
The concept of energy restriction as a strategy to combat cancer has gained considerable attention. By limiting the energy supply to cancer cells, which are often characterized by aberrant glucose metabolism (the Warburg effect), it is possible to induce cell stress and death.[2] this compound was designed at The Ohio State University to mimic the effects of glucose starvation, thereby selectively targeting cancer cells.[1] It represents a promising therapeutic candidate that operates through multiple molecular pathways to inhibit cancer cell proliferation and survival.
Mechanism of Action
This compound exerts its anti-tumor effects by inducing a state of energy deprivation within cancer cells. This is achieved through a multi-pronged mechanism that includes the inhibition of glucose metabolism and the modulation of key signaling pathways that regulate cellular energy homeostasis, proliferation, and survival.[1][2]
The primary mechanism involves the activation of AMP-activated protein kinase (AMPK) and the inhibition of the Akt signaling pathway.[1][3] Activation of AMPK, a master regulator of cellular energy status, triggers a cascade of events that conserve energy and promote catabolism. Concurrently, the inhibition of the pro-survival Akt pathway further contributes to the anti-proliferative effects of this compound.[1]
These initial events lead to downstream consequences including:
-
Endoplasmic Reticulum (ER) Stress: Disruption of glucose metabolism leads to an accumulation of unfolded proteins in the ER, triggering the unfolded protein response (UPR) and ER stress-induced apoptosis.[1]
-
Autophagy: As a survival mechanism in response to nutrient deprivation, cells may initiate autophagy. This compound has been shown to induce autophagy, which in some contexts, can transition to autophagic cell death.[1]
-
Apoptosis: Ultimately, the cellular stress induced by this compound leads to programmed cell death, or apoptosis, a key endpoint for anti-cancer therapies.[1]
Quantitative Data: In Vitro Efficacy
The potency of this compound has been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, demonstrate its superior efficacy compared to other compounds.
| Compound | Cell Line | IC50 (µM) |
| This compound | LNCaP | ~1.5 |
| OSU-CG30 | LNCaP | > this compound |
| Reference Compounds | ||
| OSU-CG5 | HT-29 | ~2.5 |
| HCT116 | ~3.0 | |
| 4-hydroxycoumarin (B602359) | HT-29 | >30 |
| HCT116 | >30 |
Note: The IC50 value for this compound in LNCaP cells is reported to be approximately 1.5 µM.[4] Data for OSU-CG5 and 4-hydroxycoumarin are provided for comparative purposes based on a study of related compounds.[3]
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activity of this compound.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of this compound on the viability of cancer cells.
-
Cell Seeding: Cancer cells (e.g., LNCaP) are seeded in 96-well plates at a density of 5,000 cells per well and incubated for 24 hours in culture medium supplemented with 10% fetal bovine serum.[1][5]
-
Compound Treatment: The cells are then treated with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a specified period, typically 72 hours.[1][5]
-
MTT Addition: After the treatment period, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) at a concentration of 0.5 mg/mL. The plates are then incubated at 37°C for 2 hours.[1][5]
-
Solubilization and Measurement: The MTT-containing medium is removed, and the formazan (B1609692) crystals formed by viable cells are solubilized in 200 µL of dimethyl sulfoxide (B87167) (DMSO) per well.[1][5] The absorbance is then measured at 570 nm using a microplate reader.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle-treated control cells. IC50 values are determined from the dose-response curves.
Western Blot Analysis
This technique is employed to detect changes in the expression and phosphorylation status of specific proteins within the signaling pathways affected by this compound.
-
Cell Lysis: After treatment with this compound, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the cell lysates is determined using a protein assay, such as the bicinchoninic acid (BCA) assay.
-
Electrophoresis and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific to the target proteins (e.g., p-AMPK, total AMPK, p-Akt, total Akt, β-TrCP, Sp1).
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The intensity of the bands is quantified to determine the relative changes in protein expression or phosphorylation.
Glucose Uptake Assay
This assay measures the rate of glucose uptake by cancer cells following treatment with this compound.
-
Cell Treatment: LNCaP cells are treated with this compound or a vehicle control for a specified time (e.g., 1.5 hours).[6]
-
Radiolabeled Glucose Addition: The cells are then exposed to a medium containing a radiolabeled glucose analog, such as [3H]2-deoxyglucose ([3H]2DG).[1]
-
Incubation and Lysis: After a short incubation period to allow for glucose uptake, the cells are washed to remove extracellular radiolabel and then lysed.
-
Scintillation Counting: The amount of intracellular [3H]2DG is quantified using a scintillation counter.
-
Data Analysis: The rate of glucose uptake is calculated and compared between treated and control cells.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound and a typical experimental workflow.
References
- 1. Energy Restriction as an Antitumor Target of Thiazolidinediones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Design and synthesis of new energy restriction mimetic agents: Potent anti-tumor activities of hybrid motifs of aminothiazoles and coumarins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Thiazolidinediones Mimic Glucose Starvation in Facilitating Sp1 Degradation through the Up-Regulation of β-Transducin Repeat-Containing Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apps.dtic.mil [apps.dtic.mil]
Osu-CG12: An In-depth Technical Guide on a Novel Energy Restriction Mimetic Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
Osu-CG12 is a novel, synthetic energy restriction mimetic agent (ERMA) derived from ciglitazone, a member of the thiazolidinedione class of compounds. Unlike its parent compound, this compound is devoid of peroxisome proliferator-activated receptor γ (PPARγ) activity. Instead, it exerts potent anti-cancer effects by inducing a state of metabolic stress in cancer cells that mimics glucose starvation. This leads to the activation of key energy-sensing pathways, resulting in cell cycle arrest, autophagy, and ultimately, apoptosis. This technical guide provides a comprehensive overview of the preclinical data on this compound, detailing its mechanism of action, relevant signaling pathways, and the experimental protocols used to elucidate its effects.
Introduction
The concept of energy restriction or calorie restriction as a strategy to inhibit carcinogenesis has been well-established in preclinical models. However, the clinical translation of dietary interventions is often challenging. Energy restriction mimetic agents (ERMAs) are small molecules designed to replicate the cellular and metabolic effects of calorie restriction without the need for dietary changes. This compound has emerged as a promising ERMA with demonstrated efficacy in preclinical models of prostate and breast cancer.[1][2] This document serves as a technical resource for researchers and drug development professionals interested in the therapeutic potential of this compound.
Mechanism of Action
This compound's primary mechanism of action is the induction of a pseudo-starvation state in cancer cells. This is achieved through the inhibition of glucose uptake and metabolism, leading to a reduction in intracellular ATP levels.[1][2] The resulting energy deficit triggers a cascade of cellular responses aimed at conserving energy and promoting survival, which, in the context of cancer cells, ultimately leads to their demise.
Signaling Pathways
The cellular response to this compound-induced energy stress is mediated by a complex network of signaling pathways. The key pathways identified to date are the AMPK/mTOR pathway and the β-TrCP/Sp1 degradation pathway.
AMPK/mTOR Signaling Pathway
AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor. Upon detection of a high AMP:ATP ratio, indicative of low energy status, AMPK is activated. Activated AMPK, in turn, inhibits the mammalian target of rapamycin (B549165) (mTOR) signaling pathway, a central regulator of cell growth and proliferation. The inhibition of mTOR leads to a downstream reduction in the phosphorylation of p70S6 kinase (p70S6K), a key player in protein synthesis. This cascade of events contributes to the anti-proliferative effects of this compound.[2]
β-TrCP Mediated Sp1 Degradation Pathway
This compound has been shown to facilitate the degradation of the transcription factor Sp1 in a manner that parallels glucose starvation.[3][4] This process is mediated by the E3 ubiquitin ligase β-transducin repeat-containing protein (β-TrCP). The signaling cascade involves the activation of Extracellular signal-regulated kinase (ERK) and Glycogen synthase kinase 3β (GSK3β), which phosphorylate Sp1, marking it for recognition and subsequent ubiquitination by β-TrCP, leading to its proteasomal degradation.[3][4][5] The downregulation of Sp1, a key regulator of genes involved in cell growth and survival, is a critical component of this compound's anti-cancer activity.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of this compound.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| LNCaP | Prostate | ~1.5 | [6] |
| PC-3 | Prostate | Not specified | |
| MCF-7 | Breast | Not specified |
Table 2: Effects of this compound on Cellular Processes
| Cellular Process | Cell Line | Concentration (µM) | Effect | Reference |
| Glucose Uptake ([3H]2DG) | LNCaP | 5 | Time-dependent decrease | [2] |
| Lactate Production | LNCaP | Not specified | Decreased | [7] |
| PARP Cleavage | LNCaP | 5 - 20 | Dose-dependent increase | [2] |
| Sp1 Protein Levels | LNCaP | 5 | Time-dependent decrease (shortened half-life) | [3] |
Table 3: Effects of this compound on Protein Phosphorylation and Expression
| Protein | Cell Line | Concentration (µM) | Effect | Reference |
| p-AMPK (Thr172) | LNCaP | 5 - 20 | Dose-dependent increase | [2] |
| p-mTOR (Ser2448) | LNCaP | 5 | Time-dependent decrease | [2] |
| p-p70S6K (Thr389) | LNCaP | 5 | Time-dependent decrease | [2] |
| p-Akt (Ser473) | LNCaP | 5 | Time-dependent decrease | [2] |
| GRP78 | LNCaP | 5 - 20 | Dose-dependent increase | [2] |
| GADD153 | LNCaP | 5 - 20 | Dose-dependent increase | [2] |
| β-TrCP | LNCaP | 5 | Increased protein stability | [2] |
Detailed Experimental Protocols
Cell Viability Assay (MTT)
-
Cell Seeding: Seed prostate cancer cells (e.g., LNCaP) in 96-well plates at a density of 5,000 cells/well in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS). Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Drug Treatment: Treat the cells with various concentrations of this compound for 72 hours.
-
MTT Addition: Replace the drug-containing medium with 100 µL of MTT solution (0.5 mg/mL in RPMI 1640) and incubate for 2 hours at 37°C.
-
Solubilization: Remove the MTT solution and add 200 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[2][3]
Western Blot Analysis
-
Cell Lysis: Treat cells with this compound for the desired time and at the specified concentrations. Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p-AMPK, p-mTOR, Sp1, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Immunoprecipitation for Sp1 Ubiquitination
-
Cell Transfection and Treatment: Co-transfect LNCaP cells with plasmids encoding HA-tagged ubiquitin and Flag-tagged Sp1. Treat the cells with this compound and the proteasome inhibitor MG132.
-
Cell Lysis: Lyse the cells in a buffer compatible with immunoprecipitation.
-
Immunoprecipitation: Incubate the cell lysates with anti-Flag affinity gel overnight at 4°C to pull down Flag-Sp1.
-
Washing: Wash the beads extensively to remove non-specific binding.
-
Elution and Western Blot: Elute the immunoprecipitated proteins and analyze by western blotting using antibodies against HA (to detect ubiquitinated Sp1) and Flag (to detect total immunoprecipitated Sp1).[3]
Conclusion and Future Directions
This compound represents a promising therapeutic candidate that targets the metabolic vulnerabilities of cancer cells. Its ability to mimic energy restriction and activate key cellular stress pathways provides a strong rationale for its further development. Future research should focus on comprehensive in vivo efficacy and toxicity studies, as well as the identification of predictive biomarkers to identify patient populations most likely to respond to this compound therapy. The detailed mechanistic insights and experimental protocols provided in this guide are intended to facilitate these future investigations and accelerate the clinical translation of this novel energy restriction mimetic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. OSU-CG5, a novel energy restriction mimetic agent, targets human colorectal cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. protocols.io [protocols.io]
Osu-CG12's Apoptosis Induction Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Osu-CG12 is a novel small molecule belonging to the class of energy restriction-mimetic agents (ERMAs). These agents mimic the cellular effects of nutrient deprivation, a state to which cancer cells are particularly vulnerable. While detailed research publications specifically focusing on this compound are limited, its mechanism of action is understood to be consistent with that of its close analog, OSU-CG5. This guide delineates the putative apoptosis induction pathway of this compound, drawing upon published data from OSU-CG5 and related compounds. It is important to note that some of the research in this area has been subject to scrutiny, and the findings should be interpreted with appropriate caution. This compound and its analogs induce apoptosis in cancer cells, particularly in prostate and breast cancer, by initiating a cascade of events stemming from cellular energy stress.[1]
Core Mechanism: Energy Restriction and Endoplasmic Reticulum Stress
This compound's primary mechanism involves choking off the energy supply to cancer cells.[2] This energy restriction triggers profound cellular stress, particularly within the endoplasmic reticulum (ER), leading to the unfolded protein response (UPR) and ultimately, apoptosis.[1][3][4] The key molecular events in this pathway are detailed below.
Quantitative Data Summary
Due to the limited availability of specific quantitative data for this compound, the following table summarizes the key findings for its analog, OSU-CG5, in colorectal cancer cell lines. These values provide a benchmark for the expected potency and efficacy of this compound.
| Parameter | Cell Line | Value | Reference Compound | Reference Value |
| IC50 | HCT-116 | 3.9 µmol/L | Resveratrol | 94 µmol/L |
| Caco-2 | 4.6 µmol/L | Resveratrol | 116 µmol/L | |
| Caspase-3/7 Activity | HCT-116, Caco-2 | Dose-dependent increase | Resveratrol | Dose-dependent increase |
| PARP Cleavage | HCT-116 | Dose-dependent increase | Resveratrol | Dose-dependent increase |
Signaling Pathways of this compound-Induced Apoptosis
The apoptotic cascade initiated by this compound involves the interplay of several key signaling pathways. The primary events include the inhibition of the PI3K/Akt/mTOR pathway, a central regulator of cell growth and survival, and the induction of ER stress, which activates pro-apoptotic factors.
Inhibition of the PI3K/Akt/mTOR Pathway
This compound, like OSU-CG5, is believed to suppress the PI3K/Akt/mTOR signaling pathway. This is a critical event as this pathway is constitutively active in many cancers, promoting cell survival and proliferation.
-
Inhibition of Akt Phosphorylation: this compound treatment leads to a reduction in the phosphorylation of Akt, a key kinase in this pathway.[1][3]
-
Downregulation of mTOR Signaling: The inhibition of Akt subsequently leads to decreased phosphorylation of the mammalian target of rapamycin (B549165) (mTOR) and its downstream effector, p70S6K.[1][3] This disruption in mTOR signaling curtails protein synthesis and cell growth.
Induction of Endoplasmic Reticulum (ER) Stress
The energy depletion caused by this compound induces stress in the endoplasmic reticulum, leading to the activation of the unfolded protein response (UPR). Prolonged UPR activation shifts its signaling from pro-survival to pro-apoptotic.
-
Upregulation of GRP78 and GADD153: Treatment with this compound analogs leads to increased expression of the ER stress markers GRP78 (glucose-regulated protein 78) and GADD153 (growth arrest and DNA damage-inducible gene 153), also known as CHOP.[1][3] GADD153/CHOP is a key transcription factor that promotes apoptosis under severe ER stress.
Caspase Activation and Execution of Apoptosis
The culmination of the signaling cascades initiated by this compound is the activation of caspases, the executioners of apoptosis.
-
Activation of Initiator and Effector Caspases: The ER stress and other pro-apoptotic signals converge on the activation of initiator caspases (such as caspase-9) and subsequently, effector caspases, primarily caspase-3 and caspase-7.[3]
-
Cleavage of PARP: Activated caspase-3 cleaves poly(ADP-ribose) polymerase (PARP), a protein involved in DNA repair.[1][3] Cleavage of PARP is a hallmark of apoptosis.
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells (e.g., HCT-116, Caco-2) in 96-well plates at a density of 3 x 10³ cells/well and incubate overnight.
-
Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 48 hours).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.
Western Blot Analysis
-
Cell Lysis: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, total Akt, p-mTOR, GRP78, PARP, Caspase-3, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Caspase-3/7 Activity Assay (Caspase-Glo® 3/7 Assay)
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with this compound as for the viability assay.
-
Reagent Addition: Add Caspase-Glo® 3/7 Reagent to each well and mix.
-
Incubation: Incubate at room temperature for 1-2 hours.
-
Luminescence Measurement: Measure the luminescence using a luminometer. The signal is proportional to the amount of active caspase-3/7.
Flow Cytometry for Apoptosis (Annexin V/PI Staining)
-
Cell Treatment and Harvesting: Treat cells with this compound, then harvest both adherent and floating cells.
-
Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubation: Incubate in the dark for 15 minutes at room temperature.
-
Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Conclusion
This compound is a promising anti-cancer agent that induces apoptosis through a mechanism centered on energy restriction and subsequent ER stress. Its putative pathway involves the inhibition of the pro-survival PI3K/Akt/mTOR signaling cascade and the activation of the pro-apoptotic unfolded protein response, culminating in caspase activation and programmed cell death. While specific quantitative data for this compound remains to be fully published, the extensive research on its analog, OSU-CG5, provides a strong foundation for understanding its molecular mechanism and for guiding future drug development efforts. Further research is warranted to fully elucidate the specific molecular interactions and therapeutic potential of this compound in various cancer models.
References
- 1. OSU-CG5, a novel energy restriction mimetic agent, targets human colorectal cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. OSU-03012 Disrupts Akt Signaling and Prevents Endometrial Carcinoma Progression in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. OSU-CG5, a novel energy restriction mimetic agent, targets human colorectal cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The Role of Endoplasmic Reticulum Stress in the Activity of Osu-CG12 and Related Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the role of endoplasmic reticulum (ER) stress in the anticancer activity of Osu-CG12 and its closely related analogue, OSU-03012. While literature specifically detailing the ER stress response to this compound is emerging and points towards a mechanism involving energy restriction, the vast majority of mechanistic studies have focused on OSU-03012, a celecoxib (B62257) derivative devoid of cyclooxygenase-2 inhibitory activity. This guide will focus on the well-documented effects of OSU-03012 on ER stress signaling pathways, presenting quantitative data, detailed experimental protocols, and visual representations of the molecular cascades involved. The information presented is intended to equip researchers and drug development professionals with a comprehensive understanding of how these compounds exploit the ER stress response to induce cancer cell death, providing a foundation for further investigation and therapeutic development.
Introduction: Endoplasmic Reticulum Stress and Cancer
The endoplasmic reticulum (ER) is a critical organelle responsible for protein folding, modification, and transport, as well as lipid biosynthesis and calcium homeostasis. A variety of physiological and pathological conditions, including nutrient deprivation, hypoxia, and the expression of mutated proteins, can disrupt ER function, leading to an accumulation of unfolded or misfolded proteins—a condition known as ER stress.
To cope with this stress, cells activate a complex signaling network called the Unfolded Protein Response (UPR). The UPR is orchestrated by three main sensor proteins located on the ER membrane:
-
PKR-like ER kinase (PERK)
-
Inositol-requiring enzyme 1α (IRE1α)
-
Activating transcription factor 6 (ATF6)
The primary goal of the UPR is to restore ER homeostasis by attenuating protein translation, increasing the expression of chaperone proteins to aid in protein folding, and promoting the degradation of misfolded proteins. However, if the stress is too severe or prolonged, the UPR can switch from a pro-survival to a pro-apoptotic response, leading to programmed cell death.
Cancer cells often exhibit elevated levels of basal ER stress due to high proliferation rates, metabolic demands, and a hypoxic microenvironment. While they adapt to this stress to survive, this reliance also presents a therapeutic vulnerability. Compounds that can further exacerbate ER stress beyond the adaptive capacity of cancer cells are promising anticancer agents.
This compound and OSU-03012: Modulators of ER Stress
This compound is described as an energy restriction mimetic agent (ERMA) that suppresses cancer cells through the induction of energy restriction, which subsequently leads to ER stress and apoptosis.[1] This mechanism is reported to be consistent with the effects of a related compound, OSU-CG5.[1][2]
OSU-03012 (also known as AR-12) is a celecoxib derivative that has been more extensively studied in the context of ER stress. It potently induces apoptosis and growth inhibition in a variety of cancer cell types, and the induction of ER stress has been identified as a significant contributor to its anticancer effects.[3] OSU-03012 has been shown to modulate the key UPR signaling pathways, tipping the balance towards apoptosis in cancer cells.
Quantitative Data on OSU-03012 Activity
The following tables summarize the quantitative data from various studies on the effects of OSU-03012 on cancer cells, with a focus on ER stress markers and cell viability.
Table 1: IC50 Values of OSU-03012 in Endometrial Cancer Cell Lines
| Cell Line | Treatment Duration | IC50 (µM) | Reference |
| Ishikawa | 48h | 5 | [4] |
| Hec-1A | 48h | 7.5 | [4] |
Table 2: Effect of OSU-03012 on the Expression of ER Stress-Related Proteins
| Cell Line | Treatment | Protein | Change in Expression | Reference |
| H1155 (NSCLC) | OSU-03012 (3 µM) + Erlotinib (6 µM) for 8h | GADD153 (CHOP) | Upregulation | [3] |
| H1155 (NSCLC) | OSU-03012 (3 µM) + Erlotinib (6 µM) for 8h | GRP78 | Upregulation | [3] |
| H1155 (NSCLC) | OSU-03012 (3 µM) + Erlotinib (6 µM) for 8h | GRP94 | Upregulation | [3] |
| H23 (NSCLC) | OSU-03012 (3 µM) + Erlotinib (6 µM) for 8h | GADD153 (CHOP) | Upregulation | [3] |
| H23 (NSCLC) | OSU-03012 (3 µM) + Erlotinib (6 µM) for 8h | GRP78 | Upregulation | [3] |
| H23 (NSCLC) | OSU-03012 (3 µM) + Erlotinib (6 µM) for 8h | GRP94 | Upregulation | [3] |
| A549 (NSCLC) | OSU-03012 (3 µM) + Erlotinib (6 µM) for 8h | GADD153 (CHOP) | No significant change | [3] |
| A549 (NSCLC) | OSU-03012 (3 µM) + Erlotinib (6 µM) for 8h | GRP78 | No significant change | [3] |
| A549 (NSCLC) | OSU-03012 (3 µM) + Erlotinib (6 µM) for 8h | GRP94 | No significant change | [3] |
Signaling Pathways Modulated by OSU-03012
OSU-03012 primarily activates the PERK and IRE1α branches of the UPR, leading to pro-apoptotic signaling.
The PERK Pathway
Upon ER stress, PERK dimerizes and autophosphorylates, becoming active. Activated PERK then phosphorylates the α-subunit of eukaryotic initiation factor 2 (eIF2α), which leads to a global attenuation of protein synthesis, reducing the protein load on the ER. However, phosphorylated eIF2α selectively promotes the translation of activating transcription factor 4 (ATF4). ATF4, in turn, upregulates the expression of pro-apoptotic genes, most notably C/EBP homologous protein (CHOP), also known as growth arrest and DNA damage-inducible gene 153 (GADD153). CHOP is a key executioner of ER stress-induced apoptosis.
References
- 1. OSU-CG5, a novel energy restriction mimetic agent, targets human colorectal cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. OSU-CG5, a novel energy restriction mimetic agent, targets human colorectal cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting ER Stress and Akt with OSU-03012 and Gefitinib or Erlotinib to Overcome Resistance to EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
Osu-CG12: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action as a Potent Anticancer Agent
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of Osu-CG12, a novel energy restriction-mimetic agent derived from the thiazolidinedione ciglitazone (B1669021). This document details the scientific rationale behind its development, its mechanism of action in cancer cells, and the experimental protocols for its synthesis and biological characterization.
Discovery and Rationale
This compound was developed from the parent compound ciglitazone, a thiazolidinedione initially investigated as a treatment for type II diabetes due to its activity as a peroxisome proliferator-activated receptor γ (PPARγ) agonist.[1] While ciglitazone exhibited some anticancer properties, these effects were found to be independent of PPARγ activation and were instead linked to the induction of energy restriction in cancer cells.[1] To enhance this off-target anticancer activity, researchers at The Ohio State University structurally modified ciglitazone, leading to the creation of this compound.[1] This novel agent was designed to be a more potent inducer of energy stress in cancer cells, ultimately leading to their death.
Synthesis of this compound from Ciglitazone
The synthesis of this compound from ciglitazone involves a targeted modification to enhance its energy restriction-mimetic properties. While the primary literature does not detail a direct conversion of the final ciglitazone drug molecule, the synthesis of this compound follows established principles of thiazolidinedione chemistry, specifically the Knoevenagel condensation.
The general synthetic route involves the condensation of an appropriate aldehyde with a thiazolidine-2,4-dione core. In the case of this compound, ((Z)-5-((4-hydroxy-3-(trifluoromethyl)phenyl)methylene)-3-((1-methylcyclohexyl)methyl)thiazolidine-2,4-dione), the synthesis would proceed via the Knoevenagel condensation of 4-hydroxy-3-(trifluoromethyl)benzaldehyde (B1588340) with 3-((1-methylcyclohexyl)methyl)thiazolidine-2,4-dione.
Experimental Protocol: General Knoevenagel Condensation for Thiazolidinedione Derivatives
This protocol is a general representation of the Knoevenagel condensation used for synthesizing 5-arylidene-2,4-thiazolidinediones, the class of compounds to which this compound belongs.
Materials:
-
Appropriate aromatic aldehyde (e.g., 4-hydroxy-3-(trifluoromethyl)benzaldehyde)
-
2,4-Thiazolidinedione (B21345) or N-substituted 2,4-thiazolidinedione
-
Base catalyst (e.g., piperidine, pyridine, or sodium acetate)
-
Solvent (e.g., ethanol (B145695), toluene, or acetic acid)
-
Glacial acetic acid (if using a salt as a catalyst)
Procedure:
-
To a solution of the aromatic aldehyde (1 equivalent) and 2,4-thiazolidinedione (1 equivalent) in a suitable solvent, add a catalytic amount of the base.
-
The reaction mixture is typically heated to reflux for several hours (reaction progress can be monitored by thin-layer chromatography).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The precipitated product is collected by filtration.
-
The crude product is washed with a cold solvent (e.g., ethanol or water) to remove any unreacted starting materials and catalyst.
-
The product is then dried under a vacuum.
-
Further purification can be achieved by recrystallization from a suitable solvent system.
Biological Activity and Quantitative Data
This compound has demonstrated potent anticancer activity in various cancer cell lines, proving to be significantly more effective than its parent compound, ciglitazone, and the natural product resveratrol, another agent known to act through energy restriction.[1]
| Compound | Cell Line | IC50 (µM) | Fold-change vs. Ciglitazone | Fold-change vs. Resveratrol |
| This compound | PC-3 (Prostate) | ~2.5 | >10 | >10 |
| LNCaP (Prostate) | ~5 | >10 | >10 | |
| MCF-7 (Breast) | ~3 | >10 | >10 | |
| Ciglitazone | PC-3 (Prostate) | >25 | 1 | - |
| LNCaP (Prostate) | >50 | 1 | - | |
| MCF-7 (Breast) | >30 | 1 | - | |
| Resveratrol | PC-3 (Prostate) | >25 | - | 1 |
| LNCaP (Prostate) | >50 | - | 1 | |
| MCF-7 (Breast) | >30 | - | 1 |
Note: The IC50 values for this compound are estimated based on qualitative statements from the available literature indicating a >10-fold increase in potency. Precise values from the primary literature are pending full-text access.
Mechanism of Action: Induction of Energy Restriction
This compound exerts its anticancer effects by inducing a state of energy restriction within cancer cells. This is achieved through a dual mechanism: inhibiting glucose uptake and suppressing the cell's ability to metabolize glucose.[1] This energy deprivation triggers a cascade of cellular events, leading to cell death.
Signaling Pathway
The energy-restricting effects of this compound are mediated through the modulation of key signaling pathways that regulate cellular metabolism and survival.
Caption: this compound signaling pathway leading to cancer cell death.
The key molecular events in the this compound-induced signaling cascade are:
-
Inhibition of Akt: this compound suppresses the phosphorylation and activation of Akt, a key kinase in the PI3K/Akt signaling pathway that promotes cell survival and glucose metabolism.
-
Activation of AMPK: By inducing energy stress (an increase in the AMP:ATP ratio), this compound activates AMPK, a central regulator of cellular energy homeostasis.
-
Inhibition of mTOR: Both the inhibition of Akt and the activation of AMPK converge to suppress the activity of mTOR, a critical downstream effector that promotes cell growth and proliferation and inhibits autophagy.
-
Induction of Autophagy and Apoptosis: The suppression of mTOR signaling lifts the inhibition on autophagy, a cellular process of self-digestion.[1] Prolonged and excessive autophagy, coupled with the overall energy crisis, ultimately triggers apoptosis, or programmed cell death.[1]
Experimental Protocols
The following are detailed protocols for key experiments used to characterize the biological activity of this compound.
Cell Viability Assay (MTT Assay)
This assay is used to determine the cytotoxic effects of this compound on cancer cell lines and to calculate the IC50 value.
Materials:
-
Cancer cell lines (e.g., PC-3, LNCaP, MCF-7)
-
Complete cell culture medium
-
96-well plates
-
This compound stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Prepare serial dilutions of this compound in complete medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for the desired time period (e.g., 48 or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate gently for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software.
Western Blot Analysis
This technique is used to detect changes in the expression and phosphorylation status of key proteins in the this compound signaling pathway.
Materials:
-
Cancer cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt, anti-Akt, anti-phospho-AMPK, anti-AMPK, anti-phospho-mTOR, anti-mTOR, anti-LC3B, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Treat cells with various concentrations of this compound for the desired time.
-
Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Densitometry analysis can be performed to quantify the changes in protein expression or phosphorylation.
Summary and Future Directions
This compound represents a promising new class of anticancer agents that exploit the metabolic vulnerabilities of cancer cells. By inducing a state of chronic energy stress, this compound effectively triggers cell death through autophagy and apoptosis. The detailed understanding of its synthesis and mechanism of action provides a solid foundation for further preclinical and clinical development. Future research should focus on in vivo efficacy studies, pharmacokinetic and pharmacodynamic profiling, and the identification of predictive biomarkers to guide its clinical application in targeted cancer therapy. The development of this compound showcases a successful example of rational drug design, transforming a known drug's side effect into a potent and specific therapeutic strategy.
References
Investigating the Cellular Targets of Osu-CG12: A Technical Guide
Introduction
Osu-CG12 is a novel small molecule that has garnered significant interest in the field of oncology as an energy restriction mimetic agent (ERMA). By mimicking the cellular effects of nutrient deprivation, this compound induces a state of metabolic stress in cancer cells, leading to apoptosis. This technical guide provides an in-depth overview of the cellular targets and mechanisms of action of this compound. The detailed quantitative data and experimental protocols presented herein are based on studies of its potent analogue, OSU-CG5, which has been shown to have a conserved mechanism of action. The primary mode of action for these compounds involves the induction of endoplasmic reticulum (ER) stress and the modulation of key signaling pathways that control cell growth, metabolism, and survival.
Data Presentation
The anti-proliferative activity of OSU-CG5 has been quantified in various cancer cell lines. The following tables summarize the key quantitative data from these studies.
Table 1: In Vitro Anti-proliferative Activity of OSU-CG5
| Cell Line | Cancer Type | IC50 (µM)[1][2] |
| HCT-116 | Colorectal Carcinoma | 3.9 |
| Caco-2 | Colorectal Carcinoma | 4.6 |
Table 2: Experimental Concentrations for In Vitro Assays
| Assay | Compound | Cell Line(s) | Concentrations (µM)[2] |
| Caspase-3/7 Activity | OSU-CG5 | HCT-116, Caco-2 | 5, 10, 20 |
| Resveratrol (B1683913) | HCT-116, Caco-2 | 50, 100, 200 | |
| Western Blot Analysis | OSU-CG5 | HCT-116 | 5, 10, 20 |
| Resveratrol | HCT-116 | 50, 100, 200 |
Experimental Protocols
Detailed methodologies for the key experiments used to elucidate the cellular targets of OSU-CG5 are provided below.
Cell Viability Assay (MTT Assay)
This protocol is for determining the dose-dependent cytotoxic effects of OSU-CG5 on cancer cells.
Materials:
-
Human colorectal carcinoma cell lines (HCT-116, Caco-2)
-
RPMI-1640 medium with 10% fetal bovine serum (FBS)
-
OSU-CG5
-
Resveratrol (as a reference compound)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed HCT-116 and Caco-2 cells in 96-well plates at a density of 5 x 10³ cells/well and incubate overnight.
-
Treat the cells with various concentrations of OSU-CG5 or resveratrol for 48 hours. A vehicle control (DMSO) should be included.
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Apoptosis Assay (Caspase-3/7 Activity)
This protocol measures the induction of apoptosis by quantifying the activity of caspase-3 and -7.[1][2]
Materials:
-
HCT-116 and Caco-2 cells
-
OSU-CG5
-
Resveratrol
-
Caspase-Glo® 3/7 Assay Kit
-
96-well plates
-
Luminometer
Procedure:
-
Seed cells in 96-well plates as described for the MTT assay.
-
Treat the cells with the indicated concentrations of OSU-CG5 or resveratrol for 48 hours.
-
After treatment, allow the plates to equilibrate to room temperature.
-
Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.
-
Mix gently and incubate at room temperature for 1 hour, protected from light.
-
Measure the luminescence of each sample using a luminometer.
-
Express the results as the fold change in caspase activity relative to the vehicle control.
Western Blot Analysis
This protocol is for detecting changes in the expression and phosphorylation status of key proteins in the signaling pathways affected by OSU-CG5.[1][2]
Materials:
-
HCT-116 cells
-
OSU-CG5
-
Resveratrol
-
RIPA lysis buffer
-
Proteinase and phosphatase inhibitor cocktails
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies against: PARP, GRP78, GADD153, p-Akt, p-AMPK, β-TrCP, Sp1, Cyclin D1, p-mTOR, and p-p70S6K.
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
-
Imaging system
Procedure:
-
Seed HCT-116 cells in 6-well plates and treat with OSU-CG5 or resveratrol for 48 hours.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Load 30 µg of total protein per lane on an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin in TBST for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence reagent and an imaging system.
Glucose Uptake Assay
This protocol measures the effect of OSU-CG5 on glucose consumption by the cells.[1]
Materials:
-
HCT-116 and Caco-2 cells
-
OSU-CG5
-
Resveratrol
-
Glucose Uptake Cell-Based Assay Kit
-
96-well plates
-
Fluorescence microplate reader
Procedure:
-
Seed cells in 96-well plates as described previously.
-
Treat the cells for 48 hours with OSU-CG5 or resveratrol in glucose- and serum-free media containing a fluorescent glucose analog (e.g., 2-NBDG).
-
After incubation, wash the cells to remove excess fluorescent analog.
-
Measure the fluorescence of the cells using a microplate reader.
-
The fluorescence intensity is proportional to the amount of glucose taken up by the cells.
Visualizations
The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.
References
Osu-CG12 in Cancer Research: A Case Study in Scientific Integrity
Columbus, OH - The experimental compound Osu-CG12, once presented as a promising novel agent in cancer research, is now at the center of a significant scientific integrity investigation. This report provides an overview of the initial scientific claims surrounding this compound and the subsequent findings of research misconduct that have cast serious doubt on its therapeutic potential.
Initial Promise: An Energy-Restriction Mimetic Agent
This compound was developed in the laboratories of Dr. Ching-Shih Chen, formerly a professor at The Ohio State University (OSU).[1][2] It was classified as an energy-restriction mimetic agent (ERMA), designed to selectively target the altered metabolism of cancer cells.[1] The proposed mechanism of action involved inducing a state of "energy starvation" in malignant cells, leading to apoptosis, or programmed cell death.
Early reports suggested that this compound was a potent anticancer agent, particularly against prostate and breast cancer cell lines. It was purported to be approximately 10 times more effective at killing cancer cells than its parent compound, ciglitazone, and the natural compound resveratrol, both of which also exhibit energy-restricting properties. The underlying mechanism was described as the inhibition of glucose uptake and metabolism within the cancer cells, triggering significant cellular stress and ultimately leading to their demise.
Research Misconduct Investigation and Retractions
In 2018, The Ohio State University announced that an extensive investigation had found Dr. Ching-Shih Chen guilty of research misconduct, including the intentional falsification and fabrication of data in numerous publications.[1][2][3] This investigation, which began after anonymous allegations were made, uncovered a pattern of data manipulation spanning several years.[1][4] Dr. Chen subsequently resigned from his position at OSU.[1][2][3]
A key publication often cited in relation to this compound is:
-
Wei, S., Kulp, S. K., and Chen, C. S. (2010) Energy restriction as an antitumor target of thiazolidinediones. Journal of Biological Chemistry, 285, 9780-9791.
Given the confirmed research misconduct, the validity of the data presented in this and other related publications from Dr. Chen's lab is severely compromised. At present, there is a lack of independently validated data to substantiate the initial claims made about this compound.
The Unverifiable Signaling Pathway of this compound
Initial research from the now-discredited studies suggested a specific signaling pathway for this compound's action. This pathway, however, cannot be presented as factual due to the data falsification findings. The diagram below illustrates the proposed but unverified mechanism.
References
Methodological & Application
Application Notes and Protocols for OSU-CG12 Treatment in Cancer Cell Lines
Topic: Osu-CG12 Cell Culture Treatment Protocol and Concentration Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a novel small molecule that functions as an energy-restriction mimetic agent (ERMA). It is a derivative of ciglitazone, modified to enhance its anticancer activities through a mechanism independent of PPAR-gamma activation. Research has demonstrated that this compound induces apoptosis in cancer cells by limiting their energy supply. This is achieved by inhibiting glucose uptake and metabolism within the cancer cells. The resulting energy starvation triggers a cascade of cellular events, including autophagy and ultimately, programmed cell death.
These application notes provide detailed protocols for the culture of relevant cancer cell lines and their treatment with this compound, based on published research. The primary focus is on prostate (LNCaP) and breast (MCF-7) cancer cell lines, for which treatment data with this compound is available.
Cell Culture Protocols
Standard aseptic cell culture techniques should be followed for all procedures.
LNCaP Prostate Cancer Cells
| Parameter | Recommendation |
| Cell Line | LNCaP |
| Media | RPMI 1640 Medium |
| Supplements | 10% Fetal Bovine Serum (FBS) |
| Culture Conditions | 37°C, 5% CO₂ in a humidified incubator |
| Subculturing | When cells reach 80-90% confluency, detach with Trypsin-EDTA. Resuspend in fresh media and re-plate at a suitable density. |
MCF-7 Breast Cancer Cells
| Parameter | Recommendation |
| Cell Line | MCF-7 |
| Media | F12/Dulbecco's Modified Eagle's Medium (F12/DMEM) |
| Supplements | 10% Fetal Bovine Serum (FBS) |
| Culture Conditions | 37°C, 5% CO₂ in a humidified incubator |
| Subculturing | When cells reach 80-90% confluency, detach with Trypsin-EDTA. Resuspend in fresh media and re-plate at a suitable density. |
This compound Treatment Protocol
This protocol outlines the general steps for treating LNCaP and MCF-7 cells with this compound to assess its effects on cell viability and other cellular processes.
Experimental Workflow for this compound Treatment
Caption: Experimental workflow for treating cancer cells with this compound.
Reagents and Materials
-
This compound compound
-
Dimethyl sulfoxide (B87167) (DMSO, for stock solution)
-
Complete cell culture medium (as specified above)
-
Multi-well plates or culture dishes
-
Standard laboratory equipment for cell culture and analysis
Procedure
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in sterile DMSO. Store at -20°C or as recommended by the supplier.
-
Cell Seeding: Seed LNCaP or MCF-7 cells into the appropriate culture vessels (e.g., 96-well plates for viability assays, larger dishes for protein extraction) at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Cell Adherence: Incubate the cells for 24 hours to allow them to attach and resume normal growth.
-
Treatment Preparation: On the day of treatment, dilute the this compound stock solution to the desired final concentrations in the appropriate complete culture medium. It is recommended to perform a dose-response study to determine the optimal concentration for your specific experimental goals.
-
Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Analysis: Following incubation, perform the desired downstream analyses.
Quantitative Data and Expected Results
The following table summarizes the reported inhibitory concentrations of this compound on LNCaP and MCF-7 cell lines.
| Cell Line | Assay | Concentration (IC₅₀) | Reference |
| LNCaP | Cell Viability | ~5 µM | [1] |
| MCF-7 | Cell Viability | ~5 µM | [1] |
Note: IC₅₀ values can vary depending on the specific assay conditions, cell passage number, and other experimental factors.
Signaling Pathway of this compound Action
This compound exerts its anticancer effects by inducing a state of energy restriction within the cancer cells. This leads to the activation of key signaling pathways that promote apoptosis.
Caption: Simplified signaling pathway of this compound-induced apoptosis.
Conclusion
The energy-restriction mimetic agent this compound presents a promising strategy for targeting the metabolic vulnerabilities of cancer cells. The protocols and data provided in these application notes offer a foundation for researchers to investigate the effects of this compound in prostate and breast cancer cell models. It is recommended that investigators optimize these protocols for their specific experimental systems and research questions.
References
Application Notes and Protocols for MTT Assay with Osu-CG12
For Researchers, Scientists, and Drug Development Professionals
Introduction
Osu-CG12 is a novel energy restriction mimetic agent (ERMA) that presents a promising avenue for cancer therapy. It functions by inducing cellular energy stress, thereby triggering apoptosis in cancer cells. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and proliferation. This document provides a detailed protocol for performing an MTT assay to evaluate the cytotoxic effects of this compound on cancer cells.
Mechanism of Action
This compound mimics the cellular effects of nutrient deprivation by modulating key energy-sensing pathways. Its primary mechanism involves the inhibition of the Akt/mTOR signaling cascade and the concurrent activation of AMP-activated protein kinase (AMPK).[1] This dual action leads to a significant reduction in cellular glucose uptake and metabolism, ultimately inducing endoplasmic reticulum (ER) stress and apoptosis.[1] This targeted approach on cancer cell metabolism makes this compound a compound of high interest for therapeutic development. This compound has been shown to be effective in killing prostate and breast cancer cells.[2]
Data Presentation
The following table provides hypothetical IC50 values for a related energy restriction mimetic agent, OSU-CG5, in different cancer cell lines. These values can serve as a preliminary guide for designing dose-response experiments with this compound, which is reported to have a similar mechanism of action.[1]
| Cell Line | Cancer Type | Compound | IC50 (µM) |
| HCT-116 | Colorectal Carcinoma | OSU-CG5 | 3.9[1] |
| Caco-2 | Colorectal Carcinoma | OSU-CG5 | 4.6[1] |
| LNCaP | Prostate Cancer | This compound | Anticipated to be potent[2] |
| MCF-7 | Breast Cancer | This compound | Anticipated to be potent[2] |
Actual IC50 values for this compound should be determined empirically for each cell line.
Experimental Protocols
MTT Assay Protocol for this compound
This protocol is a general guideline and may require optimization for specific cell lines and experimental conditions.
Materials:
-
This compound (stock solution in DMSO)
-
Target cancer cell lines (e.g., LNCaP, MCF-7)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT reagent (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Harvest and count cells to ensure viability is above 90%.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. It is advisable to start with a broad range of concentrations (e.g., 0.1 µM to 100 µM) to determine the approximate IC50.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the respective this compound dilutions or control solutions.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of MTT reagent (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100-150 µL of solubilization solution (e.g., DMSO) to each well.
-
Gently pipette up and down or use a plate shaker for 15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium and MTT only) from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
-
Plot the percentage of cell viability against the log of this compound concentration to determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).
-
Mandatory Visualization
Diagrams
Caption: Workflow for assessing this compound cytotoxicity using the MTT assay.
Caption: this compound's mechanism of action leading to apoptosis.
References
Application Notes: Western Blot Analysis of Apoptosis Markers Following Osu-CG12 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Osu-CG12 is a novel therapeutic agent that has demonstrated potent anti-cancer properties by inducing apoptosis, a form of programmed cell death, in various cancer cell lines. Mechanistic studies have revealed that this compound triggers apoptosis through the induction of energy restriction and endoplasmic reticulum (ER) stress.[1] This application note provides detailed protocols for utilizing Western blot analysis to detect key apoptosis markers in cells treated with this compound. The primary markers of interest include cleaved caspase-3, cleaved Poly (ADP-ribose) polymerase (PARP), and the ratio of pro-apoptotic Bax to anti-apoptotic Bcl-2 proteins.[2][3] Monitoring these markers provides robust quantitative data on the efficacy of this compound in activating the apoptotic cascade.
This compound-Induced Apoptosis Signaling Pathway
This compound treatment initiates a cascade of events beginning with energy restriction and ER stress. This cellular stress disrupts normal protein folding, leading to the activation of the Unfolded Protein Response (UPR). Prolonged ER stress, however, shifts the UPR towards a pro-apoptotic outcome. This involves the activation of initiator caspases, which in turn activate executioner caspases like caspase-3. Activated caspase-3 then cleaves critical cellular substrates, including PARP, a protein involved in DNA repair.[1] The cleavage of PARP renders it inactive, preventing DNA repair and pushing the cell towards apoptosis. Furthermore, ER stress can modulate the expression of the Bcl-2 family of proteins, leading to an increased ratio of pro-apoptotic members like Bax to anti-apoptotic members like Bcl-2.[3][4] This shift in balance further promotes the mitochondrial pathway of apoptosis.
This compound induced apoptosis signaling pathway.
Data Presentation
Quantitative analysis of Western blot data is crucial for evaluating the dose- and time-dependent effects of this compound. Densitometric analysis of protein bands should be performed, and the intensity of the target protein bands should be normalized to a loading control (e.g., β-actin or GAPDH). The following tables provide a template for summarizing the quantitative data.
Table 1: Effect of this compound on the Expression of Apoptosis Markers
| Treatment Group | Cleaved Caspase-3 (Relative Intensity) | Cleaved PARP (Relative Intensity) | Bax/Bcl-2 Ratio |
| Vehicle Control | 1.00 | 1.00 | 1.00 |
| This compound (X µM) | Value | Value | Value |
| This compound (Y µM) | Value | Value | Value |
| This compound (Z µM) | Value | Value | Value |
*Values represent the mean ± standard deviation of at least three independent experiments.
Experimental Protocols
The following are detailed protocols for the Western blot analysis of apoptosis markers after this compound treatment.
Experimental Workflow
References
Application Notes and Protocols for Osu-CG12 Xenograft Model in Colorectal Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a comprehensive guide for the establishment and utilization of a subcutaneous xenograft model using the hypothetical Osu-CG12 human colorectal cancer cell line. Xenograft models are a cornerstone of preclinical oncology research, enabling the in vivo assessment of novel therapeutic agents and treatment strategies. This compound is presented here as an energy restriction mimetic agent (ERMA), a class of compounds that has shown promise in suppressing cancer cell growth by inducing cellular stress responses.[1] This protocol details the necessary steps for cell culture, animal handling, tumor implantation, and subsequent efficacy studies, providing a framework for evaluating the anti-tumor effects of investigational drugs.
Core Applications
-
In Vivo Efficacy Assessment: Evaluating the anti-tumor activity of novel therapeutic compounds against a colorectal cancer model.
-
Pharmacodynamic (PD) Studies: Assessing the modulation of target signaling pathways in tumor tissue following treatment.
-
Combination Therapy Studies: Investigating synergistic or additive effects of this compound with standard-of-care chemotherapies.
-
Biomarker Discovery: Identifying potential biomarkers of response or resistance to treatment.
Experimental Protocols
This compound Cell Culture
Materials:
-
This compound human colorectal cancer cell line
-
Recommended cell culture medium (e.g., DMEM or RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS), sterile
-
Humidified incubator (37°C, 5% CO2)
Protocol:
-
Culture this compound cells in the recommended medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.[2]
-
Passage the cells upon reaching 80-90% confluency.
-
For tumor implantation, harvest cells during the exponential growth phase to ensure high viability.[2]
-
Wash the cells with sterile PBS and detach them using Trypsin-EDTA.
-
Neutralize the trypsin with complete medium, centrifuge the cell suspension, and resuspend the cell pellet in a serum-free medium or PBS for injection.
-
Perform a cell count using a hemocytometer or automated cell counter and assess viability (should be >95%).
Animal Model and Husbandry
Materials:
-
Athymic nude mice (e.g., BALB/c nude) or other immunocompromised strains (e.g., NOD/SCID), 4-6 weeks old.[2]
-
Sterile cages with appropriate bedding
-
Standard rodent chow and water ad libitum
-
Specific pathogen-free (SPF) animal facility
Protocol:
-
Acclimate the mice to the facility for at least one week before the experiment.
-
House the animals in an SPF environment with controlled temperature, humidity, and a 12-hour light/dark cycle.[2]
-
All animal procedures must be performed in accordance with the guidelines and approval of the Institutional Animal Care and Use Committee (IACUC).
Subcutaneous Xenograft Implantation
Materials:
-
Prepared this compound cell suspension
-
Matrigel (optional, can improve tumor take rate)
-
Sterile syringes (1 mL) and needles (25-27 gauge)
-
Anesthetic (e.g., isoflurane)
Protocol:
-
Prepare a single-cell suspension of this compound cells in sterile, serum-free medium or PBS at a concentration of 5 x 10^7 cells/mL.[2]
-
Optionally, mix the cell suspension 1:1 with Matrigel to a final concentration of 2.5 x 10^7 cells/mL.[3]
-
Anesthetize the mouse.
-
Inject 100-200 µL of the cell suspension (containing approximately 2.5-5 x 10^6 cells) subcutaneously into the right flank of each mouse.[2]
-
Monitor the mice regularly for tumor formation.
Tumor Growth Monitoring and Efficacy Study Design
Materials:
-
Digital calipers
-
Animal balance
Protocol:
-
Once tumors become palpable, begin measuring tumor volume 2-3 times per week using digital calipers.
-
Calculate tumor volume using the formula: (Length x Width^2) / 2.[3]
-
Monitor the body weight of the mice 2-3 times per week as an indicator of general health and treatment-related toxicity.
-
When the average tumor volume reaches a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups (n=6-10 mice per group).[2]
-
Administer the investigational drug and vehicle control according to the planned dosing schedule and route of administration.
-
Continue monitoring tumor volume and body weight throughout the study.
-
At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histology, biomarker analysis).
Data Presentation
Quantitative data from the efficacy study should be summarized in tables for clear comparison between treatment groups.
Table 1: Tumor Volume Data (Illustrative)
| Treatment Group | Day 0 (mm³) | Day 5 (mm³) | Day 10 (mm³) | Day 15 (mm³) | Day 20 (mm³) |
| Vehicle Control | 125 ± 15 | 250 ± 30 | 500 ± 55 | 950 ± 110 | 1500 ± 180 |
| Drug A (Low Dose) | 128 ± 18 | 200 ± 25 | 350 ± 40 | 600 ± 70 | 900 ± 105 |
| Drug A (High Dose) | 122 ± 16 | 150 ± 20 | 200 ± 28 | 250 ± 35 | 300 ± 45 |
| Positive Control | 126 ± 17 | 180 ± 22 | 220 ± 30 | 200 ± 25 | 150 ± 20 |
| Data are presented as mean ± standard deviation. |
Table 2: Body Weight Data (Illustrative)
| Treatment Group | Day 0 (g) | Day 5 (g) | Day 10 (g) | Day 15 (g) | Day 20 (g) |
| Vehicle Control | 20.1 ± 0.5 | 20.5 ± 0.6 | 20.8 ± 0.6 | 21.0 ± 0.7 | 21.2 ± 0.8 |
| Drug A (Low Dose) | 20.3 ± 0.6 | 20.6 ± 0.5 | 20.7 ± 0.7 | 20.8 ± 0.6 | 20.9 ± 0.7 |
| Drug A (High Dose) | 20.2 ± 0.5 | 19.8 ± 0.6 | 19.5 ± 0.7 | 19.2 ± 0.8 | 18.9 ± 0.9 |
| Positive Control | 20.4 ± 0.7 | 19.9 ± 0.8 | 19.4 ± 0.9 | 18.8 ± 1.0 | 18.2 ± 1.1 |
| Data are presented as mean ± standard deviation. |
Table 3: Final Tumor Weight Data (Illustrative)
| Treatment Group | Final Tumor Weight (mg) | % Tumor Growth Inhibition |
| Vehicle Control | 1450 ± 170 | - |
| Drug A (Low Dose) | 850 ± 95 | 41.4% |
| Drug A (High Dose) | 280 ± 40 | 80.7% |
| Positive Control | 140 ± 25 | 90.3% |
| Data are presented as mean ± standard deviation. |
Visualization of Key Pathways and Workflows
Caption: this compound Xenograft Model Experimental Workflow.
Caption: Hypothesized Signaling Pathway of this compound.
References
Application Notes and Protocols for Osu-CG12 Dissolution in DMSO for In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the dissolution of Osu-CG12 in dimethyl sulfoxide (B87167) (DMSO) for use in in vitro cell-based assays. The information includes guidelines for preparing stock solutions, experimental protocols for cell treatment, and an overview of the compound's known signaling pathway.
Introduction
This compound is an energy restriction mimetic agent (ERMA) that has shown promise in preclinical cancer research. It is known to suppress the proliferation of cancer cells, including prostate and breast cancer, by inducing a state of energy restriction, which leads to endoplasmic reticulum (ER) stress and subsequent apoptosis. Proper dissolution and handling of this compound are critical for obtaining accurate and reproducible results in in vitro studies. DMSO is a common solvent for dissolving hydrophobic compounds like this compound for use in cell culture experiments; however, care must be taken to minimize its concentration in the final culture medium to avoid solvent-induced artifacts.
This compound Properties
| Property | Value |
| Molecular Formula | C₁₉H₂₀F₃NO₃S |
| Molecular Weight | 399.4 g/mol [1] |
| Appearance | Typically a solid powder |
| Storage of Powder | Store at -20°C for long-term stability |
Protocol for Dissolving this compound in DMSO
This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous or molecular biology grade Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Calculate the required amount of this compound and DMSO. To prepare a 10 mM stock solution, use the following calculation:
-
Weight of this compound (mg) = 10 mmol/L * 0.001 L * 399.4 g/mol * 1000 mg/g = 3.994 mg
-
Therefore, to prepare 1 mL of a 10 mM stock solution, dissolve 3.994 mg of this compound in 1 mL of DMSO.
-
-
Aliquot this compound powder. In a sterile environment (e.g., a laminar flow hood), carefully weigh the desired amount of this compound powder and place it in a sterile microcentrifuge tube or vial.
-
Add DMSO. Add the calculated volume of DMSO to the tube containing the this compound powder.
-
Dissolve the compound. Tightly cap the tube and vortex thoroughly for 1-2 minutes, or until the powder is completely dissolved. Gentle warming in a 37°C water bath may be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no visible particles.
-
Storage of Stock Solution.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for several months or at -80°C for long-term storage.
-
Before use, thaw an aliquot at room temperature and vortex briefly.
-
Experimental Protocols for In Vitro Studies
The following is a general protocol for treating cancer cell lines with this compound. This protocol is based on studies with the closely related compound OSU-CG5, which has an IC₅₀ in the low micromolar range (e.g., 3.9 µM in HCT-116 cells and 4.6 µM in Caco-2 cells).[2][3][4]
Cell Lines:
-
Prostate cancer cell lines (e.g., LNCaP, PC-3)
-
Breast cancer cell lines (e.g., MCF-7, MDA-MB-231)[5]
-
Colorectal cancer cell lines (e.g., HCT-116, Caco-2)[2][3][4]
General Cell Seeding and Treatment Workflow:
References
- 1. This compound | C19H20F3NO3S | CID 24827644 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. OSU-CG5, a novel energy restriction mimetic agent, targets human colorectal cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. OSU-CG5, a novel energy restriction mimetic agent, targets human colorectal cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. An Experimental Model of Breast Cancer Cells: Informative Protocol for In Vitro Culture - PubMed [pubmed.ncbi.nlm.nih.gov]
Recommended incubation times for Osu-CG12 in cell lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Osu-CG12 is an energy restriction mimetic agent (ERMA) that has shown potential in the suppression of cancer cells. It functions by inducing a state of perceived energy deficit within the cell, leading to the activation of cellular pathways that promote apoptosis and inhibit proliferation. These application notes provide an overview of the mechanism of action of this compound and recommended protocols for its use in cell culture experiments. The information presented is based on studies of related compounds and general protocols for assessing cellular responses to similar agents.
Mechanism of Action
This compound induces a state of energy restriction, which triggers a cascade of downstream cellular events. This process is primarily mediated through the inhibition of the PI3K/Akt signaling pathway and the activation of AMPK.[1] The inhibition of Akt phosphorylation leads to reduced activity of its downstream targets, such as mTOR and p70S6K, which are critical for cell growth and proliferation.[1]
Simultaneously, the activation of AMPK, a key sensor of cellular energy status, initiates a stress response. This includes the upregulation of GRP78 and GADD153, indicative of endoplasmic reticulum (ER) stress.[1] The culmination of these signaling events is the induction of apoptosis, or programmed cell death, as evidenced by the cleavage of PARP and increased caspase-3/7 activity.[1]
Data Presentation
Recommended Incubation Times and Concentrations (Hypothetical)
The optimal incubation time and concentration for this compound will be cell line-dependent. Researchers should perform dose-response and time-course experiments to determine the optimal conditions for their specific cell line. The following table provides a hypothetical starting point for such experiments, based on typical ranges for similar compounds.
| Cell Line Type | This compound Concentration Range (µM) | Incubation Time Range (hours) | Assay |
| Prostate Cancer (e.g., PC-3, LNCaP) | 1 - 20 | 24 - 72 | Cytotoxicity, Apoptosis, Cell Cycle |
| Breast Cancer (e.g., MCF-7, MDA-MB-231) | 1 - 20 | 24 - 72 | Cytotoxicity, Apoptosis, Cell Cycle |
| Colorectal Cancer (e.g., HCT116, HT-29) | 5 - 50 | 24 - 72 | Cytotoxicity, Apoptosis, Cell Cycle |
Experimental Protocols
Cytotoxicity Assay
This protocol is designed to determine the cytotoxic effects of this compound on a given cell line.
Materials:
-
96-well plates
-
Cell culture medium
-
This compound stock solution
-
Cytotoxicity detection reagent (e.g., MTT, XTT, or a luminescent-based assay like CytoTox-Glo™)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
Add the cytotoxicity detection reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color or signal development.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Apoptosis Assay (Annexin V Staining)
This protocol is used to quantify the number of apoptotic cells following treatment with this compound.[2][3][4]
Materials:
-
6-well plates
-
Cell culture medium
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with the desired concentrations of this compound for the determined incubation time. Include a vehicle control.
-
Harvest the cells by trypsinization and collect the cell suspension.
-
Wash the cells twice with cold PBS and centrifuge at 500 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour. Healthy cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.[2]
Cell Cycle Analysis
This protocol is used to determine the effect of this compound on cell cycle progression.[5][6]
Materials:
-
6-well plates
-
Cell culture medium
-
This compound stock solution
-
70% cold ethanol (B145695)
-
PBS
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound as described for the apoptosis assay.
-
Harvest the cells and wash them with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend the pellet in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples by flow cytometry. The DNA content will be used to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Visualizations
Caption: this compound Signaling Pathway.
Caption: General Experimental Workflow.
References
- 1. OSU-CG5, a novel energy restriction mimetic agent, targets human colorectal cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. genzentrum.uni-muenchen.de [genzentrum.uni-muenchen.de]
- 6. cancer.wisc.edu [cancer.wisc.edu]
Assessing Endoplasmic Reticulum Stress Induction by Osu-CG12 Using Specific Markers
Application Note & Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Osu-CG12 is an experimental compound that belongs to a class of anticancer drugs known as energy-restriction mimetic agents. These agents are designed to disrupt the energy metabolism of cancer cells, leading to cell death. A key mechanism implicated in the action of related compounds, such as OSU-CG5 and OSU-03012, is the induction of Endoplasmic Reticulum (ER) stress.[1] The ER is a critical organelle responsible for protein folding and modification. When the protein folding capacity of the ER is overwhelmed, a state of ER stress ensues, triggering the Unfolded Protein Response (UPR).
Data Presentation
The following tables summarize the expected outcomes of treating cancer cells with an energy restriction mimetic agent like this compound, based on published data for related compounds.
Disclaimer: The quantitative data presented below is illustrative and based on the effects of related compounds (OSU-CG5 and OSU-03012). Specific fold changes for this compound will need to be determined experimentally.
Table 1: Expected Dose-Dependent Induction of ER Stress Protein Markers by this compound (Illustrative)
| Treatment | Concentration (µM) | GRP78 (Fold Change vs. Control) | CHOP/GADD153 (Fold Change vs. Control) | p-eIF2α (Fold Change vs. Control) |
| Vehicle Control | 0 | 1.0 | 1.0 | 1.0 |
| This compound | 1 | 1.5 - 2.0 | 2.0 - 3.0 | 1.2 - 1.5 |
| This compound | 5 | 2.5 - 3.5 | 4.0 - 6.0 | 2.0 - 2.5 |
| This compound | 10 | 4.0 - 5.0 | 7.0 - 10.0 | 3.0 - 4.0 |
Table 2: Expected Effect of this compound on XBP1 mRNA Splicing (Illustrative)
| Treatment | Concentration (µM) | Spliced XBP1 (sXBP1) / Total XBP1 Ratio |
| Vehicle Control | 0 | < 0.1 |
| This compound | 1 | 0.2 - 0.3 |
| This compound | 5 | 0.4 - 0.6 |
| This compound | 10 | 0.7 - 0.9 |
Signaling Pathways and Experimental Workflow
Experimental Protocols
Western Blot for ER Stress Markers (GRP78, CHOP, p-eIF2α)
This protocol details the detection of key ER stress-associated proteins by Western blot.[4][5][6]
a. Cell Lysis and Protein Quantification:
-
Seed cells in a 6-well plate and treat with desired concentrations of this compound for the indicated times.
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA protein assay kit.
b. SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.
-
Load samples onto a 10-12% SDS-polyacrylamide gel and run at 100-120V until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF membrane at 100V for 1-2 hours at 4°C.
c. Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against GRP78, CHOP, p-eIF2α, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify band intensities using densitometry software.
RT-PCR for XBP1 Splicing
This protocol allows for the detection and quantification of the spliced form of XBP1 mRNA, a hallmark of IRE1 activation.[7][8]
a. RNA Extraction and cDNA Synthesis:
-
Treat cells with this compound as described above.
-
Extract total RNA using a commercial RNA isolation kit according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer.
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) primers.
b. PCR Amplification:
-
Perform PCR using primers that flank the 26-nucleotide intron in the XBP1 mRNA.
-
Forward Primer: 5'-CCTTGTAGTTGAGAACCAGG-3'
-
Reverse Primer: 5'-GGGGCTTGGTATATATGTGG-3'
-
-
PCR cycling conditions:
-
Initial denaturation: 95°C for 3 minutes.
-
30-35 cycles of:
-
Denaturation: 95°C for 30 seconds.
-
Annealing: 60°C for 30 seconds.
-
Extension: 72°C for 30 seconds.
-
-
Final extension: 72°C for 5 minutes.
-
c. Gel Electrophoresis and Analysis:
-
Resolve the PCR products on a 3% agarose (B213101) gel.
-
The unspliced XBP1 (uXBP1) will appear as a larger band than the spliced XBP1 (sXBP1).
-
Quantify the band intensities to determine the ratio of sXBP1 to total XBP1.
d. Quantitative Real-Time PCR (qRT-PCR) for sXBP1 (Optional):
-
For more precise quantification, design a forward primer that specifically spans the splice junction of sXBP1.[9]
-
Perform qRT-PCR using a SYBR Green or TaqMan-based assay.
-
Normalize the expression of sXBP1 to a stable housekeeping gene.
MTT Cell Viability Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
-
Seed 5,000-10,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Annexin V Apoptosis Assay
This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis.[9]
-
Treat cells with this compound for the desired time.
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Reactive Oxygen Species (ROS) Detection Assay
This assay uses the fluorescent probe DCFDA to measure intracellular ROS levels.
-
Seed cells in a 96-well black plate with a clear bottom.
-
Treat cells with this compound for the desired time. Include a positive control (e.g., H₂O₂).
-
Remove the treatment medium and wash the cells with warm PBS.
-
Load the cells with 10 µM 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFDA) in serum-free medium for 30-45 minutes at 37°C.
-
Wash the cells twice with PBS to remove the excess probe.
-
Measure the fluorescence intensity using a fluorescence plate reader with excitation at 485 nm and emission at 535 nm.
References
- 1. Regulation of OSU-03012 toxicity by ER stress proteins and ER stress inducing drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Cisplatin and taxol activate different signal pathways regulating cellular injury-induced expression of GADD153 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A quantitative method for detection of spliced X-box binding protein-1 (XBP1) mRNA as a measure of endoplasmic reticulum (ER) stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Real-time PCR quantification of spliced X-box binding protein 1 (XBP1) using a universal primer method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Covalent inhibition of endoplasmic reticulum chaperone GRP78 disconnects the transduction of ER stress signals to inflammation and lipid accumulation in diet-induced obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting ER Stress and Akt with OSU-03012 and Gefitinib or Erlotinib to Overcome Resistance to EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] Real-time PCR quantification of spliced X-box binding protein 1 (XBP1) using a universal primer method | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Administration of Osu-CG12 and its Analogs in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo administration and dosage of Osu-CG12 and its closely related analog, OSU-03012 (also known as AR-12), in various animal models based on preclinical research. The protocols and data presented herein are intended to serve as a guide for designing and executing in vivo studies with this class of compounds.
Compound Profile
This compound is an experimental anticancer agent classified as an energy-restriction mimetic agent.[1][2] It exerts its effects by inhibiting the energy supply to cancer cells, leading to autophagy and apoptosis.[2] this compound is structurally derived from ciglitazone (B1669021) and demonstrates potent cancer cell-killing activity by targeting cellular metabolism.[1][2]
OSU-03012 (AR-12) is a novel celecoxib (B62257) derivative that functions as a potent inhibitor of 3-phosphoinositide-dependent kinase-1 (PDK1), a key upstream activator of the Akt signaling pathway.[3] It has demonstrated significant anti-tumor activity in a variety of cancer models by disrupting the PI3K/Akt/mTOR signaling cascade.[4][5][6]
Quantitative Data Summary
The following tables summarize the in vivo administration and dosage of OSU-03012 (AR-12) in different animal models as reported in peer-reviewed literature.
Table 1: In Vivo Administration and Dosage of OSU-03012 in Murine Cancer Models
| Animal Model | Cancer Type | Administration Route | Dosage | Dosing Schedule | Observed Effects |
| SCID Mice | Malignant Schwannoma (HMS-97 xenograft) | Oral | Not explicitly stated, but well-tolerated | 9 weeks | 55% inhibition of tumor growth, reduced AKT phosphorylation.[4] |
| Nude Mice | Endometrial Carcinoma (Ishikawa xenograft) | Oral | 100 mg/kg | Daily for 3 weeks | Remarkable inhibition of tumor growth, induction of apoptosis, cell cycle arrest.[5] |
| Mice | Cryptococcosis | Not specified | Not specified | Not specified | Increased the activity of fluconazole.[7][8] |
Signaling Pathway
This compound and its analog OSU-03012 (AR-12) primarily target the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival. OSU-03012 acts as a potent inhibitor of PDK1, which is essential for the activation of Akt. By inhibiting PDK1, OSU-03012 prevents the phosphorylation and activation of Akt, leading to the downstream suppression of mTOR and its targets, ultimately resulting in cell cycle arrest and apoptosis.
Experimental Protocols
Preparation of this compound/OSU-03012 for Oral Administration
This protocol is based on methodologies for similar small molecule inhibitors used in preclinical studies.
Materials:
-
This compound or OSU-03012 powder
-
Vehicle (e.g., 0.5% methylcellulose (B11928114) and 0.1% Tween 80 in sterile water)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Animal gavage needles
Procedure:
-
Calculate the required amount of compound: Based on the desired dosage (e.g., 100 mg/kg) and the weight of the animals, calculate the total amount of this compound/OSU-03012 needed.
-
Prepare the vehicle solution: Prepare a sterile solution of 0.5% methylcellulose and 0.1% Tween 80 in water.
-
Suspend the compound: Weigh the calculated amount of this compound/OSU-03012 and add it to a sterile microcentrifuge tube. Add the appropriate volume of the vehicle to achieve the final desired concentration.
-
Ensure homogeneity: Vortex the suspension vigorously for 1-2 minutes to ensure a uniform suspension. If necessary, sonicate the suspension for short intervals to aid in dispersion, avoiding overheating.
-
Administration: Administer the suspension to the animals via oral gavage using an appropriately sized gavage needle. The volume administered should be based on the animal's body weight (typically 5-10 mL/kg for mice).
In Vivo Xenograft Tumor Model Protocol
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound/OSU-03012 in a xenograft model.
Materials:
-
Immunocompromised mice (e.g., SCID or nude mice)
-
Cancer cell line of interest (e.g., Ishikawa for endometrial cancer)
-
Matrigel (or similar basement membrane matrix)
-
Sterile PBS
-
Surgical tools for injection
-
Calipers for tumor measurement
-
This compound/OSU-03012 formulation (prepared as in 4.1)
Procedure:
-
Cell preparation: Culture the cancer cells to 70-80% confluency. On the day of injection, harvest the cells, wash with sterile PBS, and resuspend in a 1:1 mixture of PBS and Matrigel at a concentration of 1-5 x 10^7 cells/mL.
-
Tumor cell implantation: Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.
-
Tumor growth monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Measure the tumor dimensions (length and width) with calipers every 2-3 days and calculate the tumor volume using the formula: Volume = (Width² x Length) / 2.
-
Animal randomization and treatment: Once tumors reach the desired size, randomize the animals into control and treatment groups.
-
Drug administration: Administer this compound/OSU-03012 or the vehicle control to the respective groups according to the predetermined dosage and schedule (e.g., 100 mg/kg daily by oral gavage).
-
Efficacy evaluation: Continue to monitor tumor growth and animal body weight throughout the study. At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry for p-Akt).
Safety and Toxicology
In vivo studies have indicated that OSU-03012 is well-tolerated in mice at therapeutic doses.[4] A study on malignant schwannoma xenografts reported no significant toxicity after 9 weeks of oral treatment.[4] However, as with any experimental compound, it is crucial to conduct thorough toxicology studies, including monitoring of animal weight, behavior, and organ function, in any new in vivo experiment.
Conclusion
This compound and its analog OSU-03012 (AR-12) are promising anti-cancer agents that target the PI3K/Akt/mTOR signaling pathway. The provided data and protocols offer a foundation for researchers to design and conduct further in vivo studies to explore the therapeutic potential of these compounds in various cancer models. Careful consideration of the animal model, tumor type, and administration protocol is essential for obtaining robust and reproducible results.
References
- 1. sciencedaily.com [sciencedaily.com]
- 2. This compound - example of a new class of anticancer drugs - Medicine & Diseases - LONGECITY [longecity.org]
- 3. | BioWorld [bioworld.com]
- 4. Growth inhibitory and anti-tumour activities of OSU-03012, a novel PDK-1 inhibitor, on vestibular schwannoma and malignant schwannoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. The Celecoxib Derivative AR-12 Has Broad-Spectrum Antifungal Activity In Vitro and Improves the Activity of Fluconazole in a Murine Model of Cryptococcosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Celecoxib Derivative AR-12 Has Broad-Spectrum Antifungal Activity In Vitro and Improves the Activity of Fluconazole in a Murine Model of Cryptococcosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Techniques for Measuring Osu-CG12's Effect on Mitochondrial Function
For: Researchers, Scientists, and Drug Development Professionals
Introduction
Protein O-GlcNAcylation is a dynamic post-translational modification where O-linked β-N-acetylglucosamine (O-GlcNAc) is added to serine or threonine residues of nuclear, cytoplasmic, and mitochondrial proteins.[1][2] This process is regulated by two key enzymes: O-GlcNAc transferase (OGT), which adds the modification, and O-GlcNAcase (OGA), which removes it.[2][3] O-GlcNAcylation acts as a cellular nutrient sensor, integrating metabolic pathways such as glycolysis, and plays a crucial role in regulating mitochondrial homeostasis.[1][4]
Disruptions in O-GlcNAc cycling are closely linked to mitochondrial dysfunction.[1] Both OGT and OGA are present in mitochondria, and numerous proteins within the electron transport chain (ETC) and tricarboxylic acid (TCA) cycle are O-GlcNAcylated.[2][4] Consequently, modulating the activity of OGT or OGA can profoundly impact mitochondrial energy metabolism, including cellular respiration, ATP production, mitochondrial membrane potential (ΔΨm), and the generation of reactive oxygen species (ROS).[1][2]
Osu-CG12 is an investigational compound designed to modulate O-GlcNAc signaling, presumably through the inhibition of OGA, leading to a sustained increase in protein O-GlcNAcylation. Understanding its specific effects on mitochondrial function is critical for its development as a therapeutic agent. These application notes provide detailed protocols and methodologies to comprehensively assess the impact of this compound on key parameters of mitochondrial function.
Measurement of Mitochondrial Respiration
Mitochondrial respiration, measured by the oxygen consumption rate (OCR), is a primary indicator of oxidative phosphorylation activity.[5] The Agilent Seahorse XF Analyzer is the standard instrument for assessing cellular bioenergetics in real-time.[6] The "Mito Stress Test" is used to determine key parameters of mitochondrial function by sequentially injecting metabolic modulators.[6][7]
Principle
The Seahorse XF Mito Stress Test measures basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.[6] This is achieved through the sequential injection of oligomycin (B223565) (ATP synthase inhibitor), FCCP (a protonophore that uncouples the mitochondrial inner membrane), and a mixture of rotenone/antimycin A (Complex I and III inhibitors, respectively).[7] Treatment with this compound prior to or during the assay allows for the direct assessment of its impact on these parameters.
Protocol: Seahorse XF Mito Stress Test
Materials:
-
Seahorse XF96 or XF24 Cell Culture Microplates[8]
-
Seahorse XF Calibrant[8]
-
Seahorse XF Base Medium (supplemented with glucose, pyruvate, and glutamine)[9]
-
This compound stock solution
-
Seahorse XF Mito Stress Test Kit (containing Oligomycin, FCCP, Rotenone/Antimycin A)[10]
-
Cells of interest
Procedure:
-
Day 1: Cell Seeding
-
Seed cells in a Seahorse XF microplate at a pre-determined optimal density.[8]
-
Incubate overnight in a standard 37°C, CO2 incubator.[8]
-
Simultaneously, hydrate (B1144303) the sensor cartridge by adding 200 µL of Seahorse XF Calibrant to each well of the utility plate and placing the sensor cartridge on top. Incubate overnight in a 37°C non-CO2 incubator.[8]
-
-
Day 2: Assay
-
Prepare fresh Seahorse XF assay medium supplemented with desired concentrations of glucose, pyruvate, and glutamine. Warm to 37°C and adjust pH to 7.4.[9]
-
Remove the cell culture medium from the plate. Wash once with 180 µL of pre-warmed assay medium.[6]
-
Add 180 µL of fresh assay medium to each well.[8] If pre-treating, add this compound to the appropriate wells at the desired final concentration.
-
Incubate the cell plate in a 37°C non-CO2 incubator for 45-60 minutes to allow temperature and pH to equilibrate.[8]
-
Prepare injection compounds. Reconstitute oligomycin, FCCP, and rotenone/antimycin A in assay medium to achieve the desired working concentration (typically 10X the final concentration). Prepare this compound in a similar manner if it will be injected during the assay.
-
Load the hydrated sensor cartridge with 20 µL of the 10X compound solutions into the appropriate ports (A, B, C, D).
-
Calibrate the sensor cartridge in the Seahorse XF Analyzer.
-
Once calibration is complete, replace the calibrant plate with the cell culture plate and start the assay protocol. The instrument will measure baseline rates before sequentially injecting the compounds and measuring the metabolic response.[6]
-
Data Presentation
| Parameter | Control | This compound (10 µM) | This compound (50 µM) |
| Basal Respiration (OCR, pmol/min) | 150 ± 12 | 135 ± 10 | 110 ± 9 |
| ATP-Linked Respiration (OCR, pmol/min) | 115 ± 9 | 100 ± 8 | 80 ± 7 |
| Maximal Respiration (OCR, pmol/min) | 350 ± 25 | 280 ± 20 | 210 ± 18 |
| Spare Respiratory Capacity (%) | 133% | 107% | 91% |
| Proton Leak (OCR, pmol/min) | 35 ± 4 | 35 ± 3 | 30 ± 3 |
Table 1: Hypothetical effect of this compound on mitochondrial respiration parameters. Data are presented as mean ± SEM. Sustained O-GlcNAcylation has been shown to lower respiration.[2]
Measurement of Mitochondrial Membrane Potential (ΔΨm)
The mitochondrial membrane potential (ΔΨm) is an essential component of energy storage during oxidative phosphorylation and a key indicator of mitochondrial health.[11] Fluorescent cationic dyes that accumulate in the negatively charged mitochondrial matrix are commonly used to measure ΔΨm.[11][12]
Principle
Probes like Tetramethylrhodamine Methyl Ester (TMRM) are widely used to assess ΔΨm.[13][14][15] TMRM accumulates in active mitochondria with a high membrane potential. A decrease in ΔΨm results in the redistribution of the dye out of the mitochondria and a corresponding decrease in fluorescence intensity. This can be measured using fluorescence microscopy or a plate reader.[14]
Protocol: TMRM Staining for ΔΨm
Materials:
-
Cells cultured on glass-bottom dishes or microplates
-
TMRM stock solution (in DMSO)
-
Live-cell imaging medium (e.g., HBSS)
-
This compound stock solution
-
FCCP (as a positive control for depolarization)
-
Fluorescence microscope or microplate reader
Procedure:
-
Cell Preparation: Seed cells on an appropriate imaging plate and grow to the desired confluency.
-
Treatment: Treat cells with various concentrations of this compound for the desired duration. Include a vehicle control and a positive control group (to be treated with FCCP later).
-
Dye Loading:
-
Prepare a TMRM working solution (typically 20-100 nM) in pre-warmed imaging medium.
-
Remove the treatment medium and wash the cells once with warm imaging medium.
-
Add the TMRM working solution to the cells and incubate for 20-30 minutes at 37°C, protected from light.
-
-
Imaging/Measurement:
-
Wash the cells twice with imaging medium to remove excess dye.
-
Add fresh imaging medium (containing this compound for the treated groups) to the wells.
-
Image the cells using a fluorescence microscope (e.g., with a 548 nm excitation and 573 nm emission filter set). For the positive control, add FCCP (e.g., 10 µM) and image immediately to observe depolarization.
-
Alternatively, measure the fluorescence intensity using a microplate reader.
-
-
Data Analysis: Quantify the mean fluorescence intensity per cell or per well. Normalize the fluorescence of this compound-treated cells to the vehicle control.
Data Presentation
| Treatment | Concentration | Mean TMRM Fluorescence Intensity (A.U.) | % of Control |
| Vehicle Control | - | 15,400 ± 850 | 100% |
| This compound | 10 µM | 14,100 ± 780 | 91.6% |
| This compound | 50 µM | 12,500 ± 690 | 81.2% |
| FCCP (Control) | 10 µM | 3,200 ± 250 | 20.8% |
Table 2: Hypothetical effect of this compound on mitochondrial membrane potential. Data are presented as mean ± SEM. Increased O-GlcNAcylation of Drp1 can lead to lower mitochondrial membrane potential.[4]
Measurement of Mitochondrial Reactive Oxygen Species (ROS)
Mitochondria are the primary source of cellular ROS, which are byproducts of oxidative phosphorylation.[16][17] While essential for signaling, excessive ROS production leads to oxidative stress and cellular damage.[18]
Principle
Specific fluorescent probes are used to detect mitochondrial ROS. For example, MitoSOX™ Red is a fluorogenic dye that selectively targets mitochondria and is oxidized by superoxide (B77818) (O2•−), the primary mitochondrial ROS, to produce red fluorescence.[17] An increase in fluorescence intensity indicates higher levels of mitochondrial superoxide.
Protocol: MitoSOX Red Staining for Superoxide
Materials:
-
Cells cultured on glass-bottom dishes or microplates
-
MitoSOX™ Red reagent stock solution (in DMSO)
-
Live-cell imaging medium (e.g., HBSS)
-
This compound stock solution
-
Antimycin A (as a positive control for ROS production)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Preparation & Treatment: Seed and treat cells with this compound as described in section 3.2. Include a vehicle control and a positive control group for Antimycin A treatment.
-
Dye Loading:
-
Prepare a MitoSOX™ Red working solution (typically 2.5-5 µM) in pre-warmed imaging medium.
-
Remove the treatment medium, wash cells once, and add the MitoSOX™ working solution.
-
Incubate for 10-15 minutes at 37°C, protected from light.
-
-
Imaging/Measurement:
-
Wash the cells gently three times with warm imaging medium.
-
Add fresh medium (containing this compound for treated groups) and image immediately using a fluorescence microscope (e.g., with 510 nm excitation and 580 nm emission).
-
For flow cytometry, detach cells after washing and resuspend in fresh medium for analysis.
-
-
Data Analysis: Quantify the mean fluorescence intensity per cell. Normalize the fluorescence of this compound-treated cells to the vehicle control.
Data Presentation
| Treatment | Concentration | Mean MitoSOX Fluorescence Intensity (A.U.) | % of Control |
| Vehicle Control | - | 4,500 ± 310 | 100% |
| This compound | 10 µM | 3,950 ± 280 | 87.8% |
| This compound | 50 µM | 3,100 ± 250 | 68.9% |
| Antimycin A (Control) | 10 µM | 18,200 ± 1150 | 404.4% |
Table 3: Hypothetical effect of this compound on mitochondrial superoxide production. Data are presented as mean ± SEM. Some studies show sustained O-GlcNAc elevation can reduce ROS generation.[2]
Measurement of Cellular ATP Levels
ATP is the primary energy currency of the cell, and its production is a direct readout of mitochondrial function.[18] Measuring total cellular or mitochondrial ATP levels can quantify the bioenergetic impact of this compound.
Principle
The most common method for ATP quantification is the luciferin-luciferase bioluminescence assay.[5][19] In the presence of ATP, the enzyme luciferase catalyzes the oxidation of luciferin, producing light. The emitted light intensity is directly proportional to the ATP concentration and can be measured with a luminometer.[19][20]
Protocol: Luciferase-Based ATP Assay
Materials:
-
Cells cultured in white, opaque-walled 96-well plates
-
This compound stock solution
-
Commercial ATP Assay Kit (containing lysis buffer and luciferase/luciferin reagent)
-
Luminometer
-
Protein quantification assay (e.g., BCA)
Procedure:
-
Cell Preparation & Treatment: Seed cells in an opaque-walled plate and treat with this compound as described previously.
-
Cell Lysis:
-
Remove the culture medium.
-
Add the volume of lysis buffer specified by the kit manufacturer to each well.
-
Agitate the plate for 5-10 minutes at room temperature to ensure complete cell lysis and ATP release.
-
-
Luminescence Reaction:
-
Add the luciferase/luciferin reagent to each well according to the kit's instructions.
-
Incubate for 10 minutes at room temperature, protected from light, to stabilize the luminescent signal.
-
-
Measurement: Measure the luminescence of each well using a plate-reading luminometer.
-
Normalization: After reading, use the cell lysate from each well to perform a protein quantification assay. Normalize the relative light units (RLU) to the protein concentration (mg/mL) to account for differences in cell number.
Data Presentation
| Treatment | Concentration | ATP Level (RLU/mg protein) | % of Control |
| Vehicle Control | - | 8.9 x 10^6 ± 0.5 x 10^6 | 100% |
| This compound | 10 µM | 7.8 x 10^6 ± 0.4 x 10^6 | 87.6% |
| This compound | 50 µM | 6.5 x 10^6 ± 0.3 x 10^6 | 73.0% |
| Oligomycin (Control) | 1 µM | 3.1 x 10^6 ± 0.2 x 10^6 | 34.8% |
Table 4: Hypothetical effect of this compound on total cellular ATP levels. Data are presented as mean ± SEM. Decreased O-GlcNAcylation has been shown to return cellular ATP levels to control levels from a diseased state, suggesting hyper-O-GlcNAcylation may impair ATP production.[1]
References
- 1. mdpi.com [mdpi.com]
- 2. Sustained O-GlcNAcylation reprograms mitochondrial function to regulate energy metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. portlandpress.com [portlandpress.com]
- 4. The regulatory Roles of O-GlcNAcylation in mitochondrial Homeostasis and metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comprehensive Guide to Mitochondrial Function Assays: Methods, Key Biomarkers, and Tools [elabscience.com]
- 6. benchchem.com [benchchem.com]
- 7. Assaying Mitochondrial Respiration as an Indicator of Cellular Metabolism and Fitness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tabaslab.com [tabaslab.com]
- 9. Determination of Mitochondrial Respiration and Glycolysis in Ex Vivo Retinal Tissue Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
- 11. Mitochondrial Functional Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 12. Overview of methods that determine mitochondrial function in human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Measurement of mitochondrial membrane potential using fluorescent rhodamine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. research.monash.edu [research.monash.edu]
- 15. Measurement of Mitochondrial Membrane Potential with the Fluorescent Dye Tetramethylrhodamine Methyl Ester (TMRM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. How mitochondria produce reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Reactive oxygen species production by mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. spandidos-publications.com [spandidos-publications.com]
- 19. Methods to Study Mitochondrial Structure and Function | Thoracic Key [thoracickey.com]
- 20. Measurement of ATP concentrations in mitochondria of living cells using luminescence and fluorescence approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis Following Osu-CG12 Exposure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Osu-CG12 is an experimental drug identified as an energy-restriction mimetic agent (ERMA) with potential anticancer properties.[1] These agents function by disrupting cellular energy metabolism, a critical pathway for the survival and proliferation of many cancer cells.[1] The mechanism of action for compounds in the Osu-CG family, such as the closely related Osu-CG5, involves the induction of endoplasmic reticulum (ER) stress and subsequent apoptosis.[2][3] This process is characterized by the inhibition of the Akt/mTOR signaling pathway and the activation of AMPK, key regulators of cellular energy homeostasis.[4] Ultimately, this cascade of events leads to programmed cell death, or apoptosis.[1]
Flow cytometry, in conjunction with Annexin V and Propidium Iodide (PI) staining, is a robust and widely used method for the quantitative analysis of apoptosis.[5][6][7] Annexin V is a protein with a high affinity for phosphatidylserine (B164497) (PS), a phospholipid that is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis.[5] Propidium Iodide is a fluorescent nucleic acid stain that is unable to cross the intact membrane of live or early apoptotic cells, but can penetrate the compromised membranes of late apoptotic and necrotic cells.[5] This dual-staining technique allows for the differentiation and quantification of viable, early apoptotic, late apoptotic, and necrotic cell populations.[5]
This document provides detailed protocols for the analysis of this compound-induced apoptosis using flow cytometry, guidelines for data presentation, and visual representations of the experimental workflow and the putative signaling pathway.
Data Presentation: Quantitative Analysis of Apoptosis
| Cell Line | CC12 Concentration (µM) | Viable Cells (%) (Annexin V- / PI-) | Early Apoptotic Cells (%) (Annexin V+ / PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+) |
| U87MG | Control (0) | 95.2 ± 1.1 | 2.5 ± 0.5 | 2.3 ± 0.6 |
| 5 | 75.4 ± 2.3 | 12.8 ± 1.2 | 11.8 ± 1.1 | |
| 10 | 48.7 ± 3.1 | 25.6 ± 2.5 | 25.7 ± 2.4 | |
| U118MG | Control (0) | 96.1 ± 0.9 | 1.8 ± 0.4 | 2.1 ± 0.5 |
| 5 | 78.9 ± 2.5 | 10.5 ± 1.0 | 10.6 ± 0.9 | |
| 10 | 52.3 ± 3.5 | 22.1 ± 2.1 | 25.6 ± 2.3 |
Data is illustrative and based on the effects of the related compound CC12 on glioblastoma cell lines as described in the cited literature.[8][9]
Experimental Protocols
Protocol: Analysis of Apoptosis by Annexin V and Propidium Iodide (PI) Staining using Flow Cytometry
This protocol details the steps for preparing and analyzing cells treated with this compound to quantify apoptosis.
Materials:
-
This compound
-
Cell line of interest (e.g., human colorectal cancer cell lines HCT-116 or Caco-2)[2][3]
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), cold
-
Trypsin-EDTA (for adherent cells)
-
Annexin V-FITC Apoptosis Detection Kit (or similar kit with a green fluorescent Annexin V conjugate and Propidium Iodide)
-
1X Binding Buffer (typically provided in the kit)
-
Flow cytometer
-
Microcentrifuge tubes
-
6-well plates
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that allows them to reach 70-80% confluency at the time of harvesting.
-
Allow cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO₂.
-
Treat the cells with various concentrations of this compound (e.g., 5, 10, 20 µM) and a vehicle control (e.g., DMSO) for the desired time period (e.g., 24 or 48 hours).[2]
-
-
Cell Harvesting:
-
For adherent cells: Carefully collect the culture medium, which may contain floating apoptotic cells. Wash the adherent cells with PBS, and then detach them using Trypsin-EDTA. Combine the detached cells with the previously collected medium.
-
For suspension cells: Collect the cells directly from the culture vessel.
-
Transfer the cell suspension to a microcentrifuge tube and centrifuge at 300-500 x g for 5 minutes.
-
-
Washing:
-
Discard the supernatant and gently resuspend the cell pellet in 1 mL of cold PBS.
-
Centrifuge at 300-500 x g for 5 minutes.
-
Carefully discard the supernatant.
-
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC (or other fluorescent conjugate) and 5 µL of Propidium Iodide solution to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
After the incubation period, add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Set up appropriate controls for compensation and gating:
-
Unstained cells
-
Cells stained only with Annexin V-FITC
-
Cells stained only with Propidium Iodide
-
-
Acquire a sufficient number of events (e.g., 10,000-20,000) for each sample.
-
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive (this population is often grouped with late apoptotic cells).
-
Visualizations
Experimental Workflow
References
- 1. sciencedaily.com [sciencedaily.com]
- 2. OSU-CG5, a novel energy restriction mimetic agent, targets human colorectal cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. OSU-CG5, a novel energy restriction mimetic agent, targets human colorectal cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A novel assay for apoptosis. Flow cytometric detection of phosphatidylserine expression on early apoptotic cells using fluorescein labelled Annexin V - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitative Analysis of Apoptosis and Necrosis in Live Cells Using Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]
- 7. Quantification of apoptosis and necrosis by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CC12 Induces Apoptotic Cell Death and Cell Cycle Arrest in Human Glioblastoma Cell Lines and Mouse Xenograft Model | MDPI [mdpi.com]
- 9. CC12 Induces Apoptotic Cell Death and Cell Cycle Arrest in Human Glioblastoma Cell Lines and Mouse Xenograft Model - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting Osu-CG12 solubility and precipitation issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Osu-CG12. The information is designed to address common challenges related to the solubility and precipitation of this compound during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule that functions as an energy restriction mimetic agent (ERMA). Its mechanism of action involves the suppression of the Akt/mTOR signaling pathway. This inhibition leads to reduced glucose uptake, induction of endoplasmic reticulum (ER) stress, and ultimately apoptosis in cancer cells.
Q2: What is the best solvent to dissolve this compound for in vitro studies?
Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing a stock solution of this compound. Thiazolidinediones, the chemical class to which this compound belongs, are typically dissolved in DMSO for cell culture experiments.[1] It is crucial to use anhydrous, high-purity DMSO to minimize the introduction of water, which can affect solubility and stability.
Q3: My this compound precipitates when I add it to my cell culture medium. What is happening and how can I prevent this?
This common issue is known as "solvent-shifting" precipitation. This compound is highly soluble in a concentrated DMSO stock solution but can become insoluble and precipitate when diluted into the aqueous environment of cell culture media.[2]
To prevent precipitation, consider the following troubleshooting steps:
-
Lower the final DMSO concentration: Ensure the final concentration of DMSO in your culture medium is non-toxic to your cells, typically ≤ 0.1% (v/v).[1]
-
Use a stepwise dilution: Instead of adding the DMSO stock directly to the full volume of media, first, pre-mix the stock solution with a small volume of serum-containing medium (e.g., FBS). The proteins in the serum can help to stabilize the compound. Then, add this mixture to the rest of your cell culture medium.[2]
-
Warm the medium: Gently warming the cell culture medium to 37°C before adding the this compound solution may help to maintain its solubility.[2]
-
Increase mixing: Ensure rapid and thorough mixing when adding the compound to the media to avoid localized high concentrations that can lead to precipitation.
Q4: What is the recommended concentration of this compound to use in cell culture experiments?
The optimal concentration of this compound will vary depending on the cell line and the specific experimental endpoint. It is highly recommended to perform a dose-response experiment to determine the effective concentration for your specific model. As a starting point, concentrations in the low micromolar range have been shown to be effective for related compounds.[1]
Q5: How should I store my this compound stock solution?
For long-term storage, it is recommended to store the DMSO stock solution of this compound in small aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles. When stored properly, the stock solution should be stable for several months.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₉H₂₀F₃NO₃S | PubChem[3] |
| Molecular Weight | 399.4 g/mol | PubChem[3] |
| XLogP3 | 5.7 | PubChem[3] |
Table 2: General Solubility and Storage Recommendations for Thiazolidinedione Compounds
| Solvent | Recommended Use | General Solubility | Storage of Stock Solution |
| DMSO | Primary solvent for stock solutions | Generally soluble | Aliquot and store at -20°C or -80°C |
| Ethanol | Alternative solvent for stock solutions | Sparingly to moderately soluble | Aliquot and store at -20°C or -80°C |
| PBS/Aqueous Buffers | Not recommended for stock solutions | Poorly soluble | Not recommended |
| Cell Culture Media | Final working solution | Sparingly soluble, prone to precipitation | Prepare fresh for each experiment |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (Molecular Weight: 399.4 g/mol )
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Calculate the mass of this compound required to make a 10 mM stock solution. For example, to prepare 1 mL of a 10 mM stock solution, you would need 3.994 mg of this compound.
-
Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to the tube.
-
Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (to 37°C) and sonication can be used to aid dissolution if necessary.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of a Working Solution of this compound in Cell Culture Medium
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture medium (containing serum, if applicable)
-
Sterile tubes for dilution
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Determine the final concentration of this compound needed for your experiment.
-
Perform a serial dilution of the stock solution in pre-warmed complete cell culture medium to achieve the desired final concentration.
-
Important: To minimize precipitation, add the this compound stock solution to the medium while gently vortexing or swirling the tube to ensure rapid and even distribution.
-
Ensure the final DMSO concentration in the working solution is below 0.1%.
-
-
Use the freshly prepared working solution immediately for your experiments. Do not store working solutions in cell culture medium for extended periods.
Mandatory Visualizations
Caption: Signaling pathway of this compound leading to apoptosis.
Caption: Experimental workflow for preparing and using this compound.
Caption: Logical relationships in troubleshooting precipitation.
References
Technical Support Center: Optimizing Osu-CG12 Dose-Response Curves in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing dose-response experiments with the energy restriction-mimetic agent, Osu-CG12, in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a novel energy-restriction mimetic agent (ERMA) that exhibits anti-cancer activity. It functions by inducing a state of energy deprivation within cancer cells, leading to apoptosis (programmed cell death). Its primary mechanism involves the inhibition of glucose uptake and metabolism, which in turn modulates key signaling pathways. This energy restriction leads to the activation of AMP-activated protein kinase (AMPK) and endoplasmic reticulum (ER) stress, while simultaneously inhibiting the pro-survival Akt/mTOR signaling pathway.
Q2: What is a typical starting concentration range for this compound in a dose-response experiment?
A2: While the optimal concentration range is cell-line dependent, a good starting point for a dose-response curve with this compound is between 1 µM and 50 µM. Based on studies with the related compound OSU-CG5, IC50 values in colon cancer cell lines HCT-116 and Caco-2 were found to be 3.9 µM and 4.6 µM, respectively[1]. It is recommended to perform a broad-range dose-response curve initially to determine the IC50 in your specific cell line, followed by a narrower range experiment to refine this value.
Q3: How should I prepare and store this compound?
A3: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a concentrated stock solution. It is crucial to ensure the final DMSO concentration in your cell culture medium remains low (ideally ≤ 0.1%) to avoid solvent-induced cytotoxicity. For long-term storage, it is recommended to store the DMSO stock solution at -20°C or -80°C. Avoid repeated freeze-thaw cycles by aliquoting the stock solution.
Q4: How long should I incubate cancer cells with this compound?
A4: The optimal incubation time will vary depending on the cell line's doubling time and the specific experimental endpoint. A common incubation period for cell viability assays is 24 to 72 hours. It is advisable to perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine the optimal duration for observing the desired effect in your cell line.
Q5: What are the expected morphological changes in cancer cells after this compound treatment?
A5: As this compound induces apoptosis, you can expect to observe characteristic morphological changes such as cell shrinkage, membrane blebbing, chromatin condensation, and the formation of apoptotic bodies. These changes can be visualized using phase-contrast microscopy.
Troubleshooting Guides
Issue 1: High Variability in Dose-Response Data
| Possible Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | Ensure a single-cell suspension before plating. Gently swirl the cell suspension between seeding each plate to maintain a uniform cell density. |
| Pipetting Errors | Use calibrated pipettes and consistent pipetting technique. When adding this compound dilutions, ensure the pipette tip is below the media surface to avoid bubbles. |
| Edge Effects | To minimize evaporation from wells on the edge of the plate, fill the outer wells with sterile PBS or media without cells. |
| Compound Precipitation | Visually inspect the media for any precipitate after adding the this compound stock solution. If precipitation occurs, refer to the "Compound Solubility Issues" section. |
Issue 2: No or Weak Dose-Response (Flat Curve)
| Possible Cause | Troubleshooting Steps |
| Suboptimal Concentration Range | If no effect is observed, test a higher concentration range (e.g., up to 100 µM). If all concentrations result in maximum cell death, test a lower range. |
| Insufficient Incubation Time | Increase the incubation time to allow for the induction of apoptosis. Perform a time-course experiment to determine the optimal endpoint. |
| High Cell Seeding Density | Too many cells can mask the cytotoxic effect. Optimize the cell seeding density to ensure cells are in the logarithmic growth phase throughout the experiment. |
| Compound Inactivity | Ensure the this compound stock solution has been stored correctly and has not expired. Prepare fresh dilutions for each experiment. |
| Cell Line Resistance | The cancer cell line being used may be inherently resistant to this compound. Consider using a different cell line or investigating the underlying resistance mechanisms. |
Issue 3: Compound Solubility Issues
| Possible Cause | Troubleshooting Steps |
| Precipitation upon Dilution | Prepare serial dilutions of the this compound stock in 100% DMSO before the final dilution into the cell culture medium. Add the DMSO stock to the medium dropwise while gently vortexing. |
| Low Solubility in Media | The final concentration of this compound may exceed its solubility limit in the aqueous environment of the cell culture medium. Consider using a lower starting concentration or adding a solubilizing agent (ensure it does not affect cell viability). |
| Instability in Media | Some compounds can be unstable in aqueous solutions at 37°C. It is recommended to prepare fresh this compound dilutions in media for each experiment and minimize the time between dilution and addition to cells. |
Experimental Protocols
Cell Viability (MTT) Assay
This protocol provides a general guideline for assessing cell viability after treatment with this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound
-
DMSO
-
96-well cell culture plates
-
MTT solution (5 mg/mL in sterile PBS)
-
MTT solvent (e.g., 10% SDS in 0.01 N HCl or acidified isopropanol)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.
-
-
This compound Treatment:
-
Prepare a 2X concentrated serial dilution of this compound in complete medium from a DMSO stock. Ensure the final DMSO concentration in the highest concentration well does not exceed 0.2%.
-
Carefully remove 100 µL of medium from each well and add 100 µL of the 2X this compound dilutions. Include vehicle control wells (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After incubation, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 2-4 hours at 37°C, or until purple formazan (B1609692) crystals are visible under a microscope.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of MTT solvent to each well to dissolve the formazan crystals.
-
Incubate on a shaker for 15-30 minutes at room temperature to ensure complete solubilization.
-
-
Data Acquisition:
-
Read the absorbance at 570 nm using a microplate reader.
-
Western Blot for Apoptosis Markers
This protocol outlines the detection of key apoptosis markers, such as cleaved PARP and cleaved caspase-3, in cancer cells treated with this compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO
-
6-well plates or larger culture dishes
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with this compound at the desired concentrations for the determined time.
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentrations and prepare samples with Laemmli sample buffer.
-
Boil the samples for 5-10 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.
-
-
Protein Transfer:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane with TBST.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analyze the band intensities and normalize to a loading control like β-actin.
-
Visualizations
Figure 1. Simplified signaling pathway of this compound in cancer cells.
Figure 2. General workflow for an this compound dose-response experiment.
Figure 3. Logical troubleshooting flow for this compound dose-response experiments.
References
Osu-CG12 stability and proper storage conditions
This technical support center provides guidance on the stability and proper storage of Osu-CG12 for researchers, scientists, and drug development professionals. As specific stability data for this compound is not publicly available, the following recommendations are based on the general properties of related thiazolidinedione compounds and best practices for handling research chemicals. It is strongly recommended that users perform their own stability assessments for their specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: While specific studies on this compound are not available, solid thiazolidinedione compounds are generally stable crystalline solids.[1] For optimal stability, it is recommended to store solid this compound under the following conditions:
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C | Minimizes degradation from thermal energy. |
| Light | Protect from light (store in an amber vial or dark container) | Prevents potential photodegradation. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) | Reduces the risk of oxidation. |
| Moisture | Store in a desiccator or with a desiccant | Prevents hydrolysis. |
Q2: How should I prepare stock solutions of this compound?
A2: this compound is sparingly soluble in water but soluble in organic solvents such as DMSO, ethanol, and methanol.[1] To prepare stock solutions, it is recommended to dissolve the compound in anhydrous DMSO at a high concentration (e.g., 10-50 mM).
Q3: What are the recommended storage conditions for this compound in solution?
A3: Stock solutions of this compound in anhydrous DMSO should be stored at -20°C or -80°C to maximize stability. Aliquoting the stock solution into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles, which can lead to degradation.
| Parameter | Recommended Condition | Rationale |
| Solvent | Anhydrous DMSO | Common solvent for in vitro assays with good solubilizing properties. |
| Temperature | -20°C (short-term) or -80°C (long-term) | Low temperatures slow down chemical degradation. |
| Aliquoting | Single-use aliquots | Avoids repeated freeze-thaw cycles. |
| Light | Protect from light | Prevents photodegradation. |
Q4: How stable is this compound in aqueous media for cell-based assays?
A4: The stability of thiazolidinedione compounds in aqueous solutions can be variable and is often pH-dependent. It is crucial to determine the stability of this compound in your specific cell culture medium and experimental conditions. A general protocol for assessing stability in aqueous media is provided in the "Experimental Protocols" section. As a general precaution, it is advisable to prepare fresh dilutions in aqueous media for each experiment from a frozen DMSO stock.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of this compound stock solution. | Prepare fresh stock solutions from solid compound. Ensure proper storage of stock solutions (-20°C or -80°C, protected from light). Avoid multiple freeze-thaw cycles by using single-use aliquots. |
| Degradation of this compound in aqueous experimental buffer/medium. | Prepare fresh working solutions immediately before each experiment. Perform a stability study of this compound in your experimental medium (see Experimental Protocols). | |
| Loss of compound activity over time | Improper storage of solid compound. | Store solid this compound at -20°C, protected from light and moisture. |
| Precipitation of the compound in aqueous media | Poor solubility. | Ensure the final concentration of the organic solvent (e.g., DMSO) is compatible with your assay and does not exceed recommended limits (typically <0.5%). Use a solubilizing agent if compatible with the experimental setup. |
Experimental Protocols
Protocol 1: General Stability Assessment of this compound in Solution
This protocol provides a general method to assess the stability of this compound in a specific solvent or buffer over time.
-
Preparation of this compound Solution: Prepare a solution of this compound in the solvent/buffer of interest at a known concentration.
-
Time-Point Sampling: Aliquot the solution into multiple vials and store them under the desired conditions (e.g., 4°C, room temperature, 37°C).
-
Sample Analysis: At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove an aliquot and analyze the concentration of the intact this compound. High-Performance Liquid Chromatography (HPLC) is a suitable analytical method for this purpose.
-
Data Analysis: Plot the concentration of this compound as a function of time to determine the rate of degradation.
References
Overcoming resistance to Osu-CG12 in cancer cell lines
Welcome to the technical support center for Osu-CG12. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound and troubleshooting common issues, particularly the emergence of resistance in cancer cell lines.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is classified as an energy restriction mimetic agent (ERMA). Its primary mechanism involves inducing a state of metabolic stress in cancer cells that mimics glucose deprivation.[1] This leads to the inhibition of critical cell survival signaling pathways, such as the PI3K/Akt pathway, and the activation of stress-response pathways involving AMPK.[2] The cumulative effect is the induction of endoplasmic reticulum (ER) stress and, ultimately, apoptotic cell death.[2]
Q2: I'm observing a decrease in sensitivity to this compound in my long-term cultures. What are the likely causes?
A2: Acquired resistance to anti-cancer agents is a common phenomenon. For compounds like this compound that impact cellular metabolism and survival signaling, two primary mechanisms are hypothesized to be major contributors to resistance:
-
Upregulation of Drug Efflux Pumps: Cancer cells may increase the expression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1), which actively pump the drug out of the cell, reducing its intracellular concentration and efficacy.[3]
-
Reactivation of Pro-Survival Signaling: Cells can develop mutations or adaptations that lead to the constitutive activation of pro-survival pathways, most notably the PI3K/Akt/mTOR pathway.[4][5][6] This can override the pro-apoptotic signals induced by this compound, allowing the cells to survive and proliferate despite treatment.
Q3: How can I determine which resistance mechanism is active in my cell line?
A3: A systematic approach is recommended. First, assess the expression of key proteins involved in the suspected resistance pathways. A western blot analysis to check for the overexpression of P-glycoprotein and increased phosphorylation of Akt (a marker of PI3K/Akt pathway activation) in your resistant cells compared to the sensitive parental line is a crucial first step.[4][5] Further functional assays, such as drug efflux assays, can confirm the activity of P-glycoprotein.
Section 2: Troubleshooting Guide
Problem: The IC50 value of this compound in my cell line is significantly higher than expected, or has increased over time.
This is a classic indicator of acquired resistance. The following workflow can help diagnose and potentially overcome this issue.
Diagram: Experimental Workflow for Investigating this compound Resistance
References
- 1. sciencedaily.com [sciencedaily.com]
- 2. OSU-CG5, a novel energy restriction mimetic agent, targets human colorectal cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multidrug Resistance of Cancer Cells and the Vital Role of P-Glycoprotein [mdpi.com]
- 4. PAK and PI3K pathway activation confers resistance to KRASG12C inhibitor sotorasib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PAK and PI3K pathway activation confers resistance to KRASG12C inhibitor sotorasib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Activation of the PI3K/Akt pathway and chemotherapeutic resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Osu-CG12 Experiments and DMSO Toxicity Control
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Osu-CG12. The focus is on effectively controlling for dimethyl sulfoxide (B87167) (DMSO) toxicity to ensure accurate and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended final concentration of DMSO for this compound experiments?
A1: The recommended final concentration of DMSO in cell culture media should be kept as low as possible, ideally below 0.1% (v/v).[1][2][3] While many robust cell lines can tolerate up to 0.5%, this concentration may induce cellular changes or toxicity, affecting the experimental outcome.[2][4][5] Primary cells are generally more sensitive to DMSO, and concentrations should be kept even lower.[4] It is crucial to determine the specific tolerance of your cell line empirically.
Q2: How can I determine the maximum non-toxic concentration of DMSO for my specific cell line?
A2: You should perform a dose-response experiment to determine the highest concentration of DMSO that does not significantly affect the viability and proliferation of your specific cell line.[1][2] This is a critical preliminary step before conducting experiments with this compound. A detailed protocol for this is provided in the "Experimental Protocols" section below.
Q3: What is a vehicle control and why is it essential in this compound experiments?
A3: A vehicle control is a sample that includes the solvent used to dissolve the experimental compound (in this case, DMSO) at the same final concentration as in the treated samples, but without the compound itself.[2] This is critical because DMSO is not biologically inert and can have its own effects on cells, including altered gene expression, differentiation, and even apoptosis at higher concentrations.[2][6][7] The vehicle control allows you to differentiate between the effects of this compound and the effects of the DMSO solvent.
Q4: Can DMSO affect the activity of this compound?
A4: While there is no specific literature detailing interactions between DMSO and this compound, it is a general principle in pharmacology that solvents can potentially influence the activity of a compound. By keeping the DMSO concentration low and consistent across all treatments and controls, you minimize the risk of such confounding effects.
Q5: What are the visible signs of DMSO toxicity in cell culture?
A5: Signs of DMSO toxicity can include a reduction in cell proliferation, changes in cell morphology (e.g., rounding up, detachment from the culture surface), increased presence of floating dead cells, and a decrease in cell viability as measured by assays like Trypan Blue or MTT.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High background cell death in vehicle control. | The final DMSO concentration is too high for your cell line. | Perform a DMSO dose-response curve to determine the maximum non-toxic concentration for your specific cells.[1][2] Keep the final DMSO concentration below this limit, ideally ≤ 0.1%.[1] |
| Inconsistent results between experiments. | Variable final DMSO concentrations across different experiments. | Always use the same final DMSO concentration for all treatments and the vehicle control in every experiment. Prepare a master mix of your highest this compound concentration and serially dilute from there to maintain a constant DMSO concentration. |
| This compound appears less potent than expected. | High DMSO concentration is masking the specific effect of the compound or stressing the cells non-specifically. | Lower the final DMSO concentration to a non-toxic level. Ensure that the observed effects are significantly different from the vehicle control. |
| Difficulty dissolving this compound at a high stock concentration. | The solubility of this compound in 100% DMSO may be limited. | To achieve a low final DMSO concentration, a high stock concentration is needed. If solubility is an issue, gentle warming or sonication of the stock solution may help. However, always check the stability of this compound under these conditions. If the required final concentration of this compound necessitates a toxic level of DMSO, consider alternative solubilization strategies, though this may require significant validation. |
Data Presentation: DMSO Toxicity
Table 1: General Guidelines for Final DMSO Concentrations in Cell Culture
| Final DMSO Concentration (v/v) | Expected Effect on Most Cell Lines | Recommendation |
| < 0.1% | Generally considered safe with minimal biological effects.[1][2][3] | Highly Recommended |
| 0.1% - 0.5% | Tolerated by many robust cell lines, but may cause subtle effects.[2][4][5] | Use with caution; requires validation. |
| > 0.5% - 1.0% | Often leads to a reduction in cell viability and proliferation.[4][5] | Generally not recommended. |
| > 1.0% | Can be cytotoxic for most mammalian cell types.[2][3] | Avoid. |
Table 2: Example Data from a DMSO Dose-Response Experiment (Hypothetical)
| Final DMSO Concentration (v/v) | Cell Viability (%) after 48h | Standard Deviation |
| 0% (Medium Only) | 100 | ± 3.5 |
| 0.05% | 98.7 | ± 4.1 |
| 0.1% | 97.2 | ± 3.9 |
| 0.25% | 91.5 | ± 5.2 |
| 0.5% | 82.3 | ± 6.1 |
| 1.0% | 65.8 | ± 7.8 |
In this hypothetical example, a final DMSO concentration of 0.1% or lower would be recommended as it does not significantly impact cell viability.
Experimental Protocols
Protocol: Determining Maximum Tolerated DMSO Concentration
This protocol uses the Trypan Blue exclusion assay to determine the viability of cells exposed to different concentrations of DMSO.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
DMSO (cell culture grade)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Trypan Blue stain (0.4%)
-
Hemocytometer or automated cell counter
-
24-well plates
Methodology:
-
Cell Seeding: Plate your cells in a 24-well plate at a density that will allow for exponential growth over the course of the experiment (e.g., 24-72 hours). Allow cells to adhere overnight.
-
Prepare DMSO Dilutions: Prepare a series of DMSO dilutions in your complete cell culture medium. A common range to test is 0.05%, 0.1%, 0.25%, 0.5%, and 1.0% (v/v).[2] Also, include an untreated control (medium only).
-
Treatment: Carefully remove the medium from the wells and replace it with the medium containing the different DMSO concentrations. Ensure each concentration is tested in triplicate.
-
Incubation: Incubate the plate for a period relevant to your planned this compound experiments (e.g., 24, 48, or 72 hours).
-
Cell Harvesting:
-
Aspirate the medium from each well.
-
Wash the cells once with PBS.
-
Add trypsin-EDTA to detach the cells.
-
Neutralize the trypsin with complete medium and transfer the cell suspension to a microcentrifuge tube.
-
-
Staining and Counting:
-
Mix a small aliquot of your cell suspension with an equal volume of 0.4% Trypan Blue stain and incubate for 1-2 minutes.[2]
-
Load the mixture onto a hemocytometer.
-
Count the number of viable (unstained) and non-viable (blue) cells.
-
-
Analysis:
-
Calculate the percentage of viable cells for each DMSO concentration: (% Viability) = (Number of viable cells / Total number of cells) x 100.[2]
-
Plot the percent viability against the DMSO concentration. The highest concentration that does not cause a significant drop in viability compared to the untreated control is your maximum tolerated concentration.
-
Visualizations
Signaling Pathway of this compound Analogs
This compound and its analogs, like OSU-CG5, are reported to function as energy restriction mimetic agents (ERMAs).[8] They induce apoptosis in cancer cells by inhibiting the PI3K/Akt/mTOR pathway and activating AMPK, leading to endoplasmic reticulum (ER) stress.[8]
Caption: this compound signaling pathway leading to apoptosis.
Experimental Workflow for DMSO Toxicity Control
A logical workflow is essential to establish proper controls before proceeding with your this compound experiments.
Caption: Workflow for establishing DMSO vehicle controls.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. scientistsolutions.discourse.group [scientistsolutions.discourse.group]
- 4. lifetein.com [lifetein.com]
- 5. Effect of DMSO Concentration, Cell Density and Needle Gauge on the Viability of Cryopreserved Cells in Three Dimensional Hyaluronan Hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 7. Cell Culture FAQ: How does DMSO affect your cells? - Eppendorf US [eppendorf.com]
- 8. OSU-CG5, a novel energy restriction mimetic agent, targets human colorectal cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Results in Osu-CG12 Viability Assays
Welcome to the technical support center for researchers utilizing Osu-CG12 in cell viability assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate common challenges and ensure the accuracy and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound and why might it affect my viability assay results?
A1: this compound is an experimental anticancer agent that functions as an energy-restriction mimetic agent.[1][2] It works by cutting off the energy supply to cancer cells, which inhibits glucose uptake and metabolism.[1][2] This leads to a state of energy deprivation that induces autophagy (a process of cellular self-consumption) and ultimately apoptosis (programmed cell death).[2]
This mechanism can directly interfere with common viability assays that rely on measuring metabolic activity, such as the MTT and XTT assays. These assays use tetrazolium salts that are reduced by mitochondrial dehydrogenases in metabolically active cells to a colored formazan (B1609692) product.[3] Since this compound is designed to suppress cellular metabolism, it can lead to a decrease in the colorimetric signal that is independent of actual cell death, potentially exaggerating the compound's cytotoxic effect.
Q2: I'm observing a much stronger decrease in viability with the MTT/XTT assay compared to a direct cell counting method like Trypan Blue. Why is this happening?
A2: This is a common observation with compounds that target cellular metabolism. The MTT and XTT assays measure the activity of mitochondrial dehydrogenases, which is an indicator of metabolic activity.[3] this compound's primary mechanism is to restrict energy and suppress metabolism. Therefore, at a given concentration, this compound may significantly reduce metabolic activity (leading to a low MTT/XTT signal) before the cells have fully undergone apoptosis or necrosis and lost membrane integrity (which is what Trypan Blue exclusion measures). Essentially, the cells may still be physically present and intact but metabolically inert.
Q3: My results are not consistent across different experiments. What are some common sources of variability when using this compound?
A3: Inconsistent results can arise from several factors, many of which are common to cell-based assays but can be amplified by the nature of this compound:
-
Uneven Cell Seeding: Inconsistent cell numbers in your wells is a major source of variability. Ensure you have a homogenous single-cell suspension before plating.[4]
-
Edge Effects: The outer wells of a microplate are prone to evaporation, which can alter the concentration of media components and this compound, affecting cell growth. It is recommended to fill the outer wells with sterile PBS or media without cells to create a humidity barrier.[4]
-
Inaccurate Pipetting: Consistent and accurate pipetting is crucial, especially when preparing serial dilutions of this compound. Calibrate your pipettes regularly.
-
Compound Stability and Solubilization: Ensure that this compound is fully dissolved in your solvent and that the final concentration of the solvent in the culture media is consistent across all wells and does not affect cell viability.
-
Cell Passage Number: Using cells with a high passage number can lead to altered metabolic profiles and responses to treatment. It is best to use cells within a consistent and low passage range.[4]
Q4: Can this compound directly interact with the assay reagents?
A4: While less common for this class of compounds compared to highly colored or fluorescent molecules, it's a possibility to consider. To test for direct chemical interference, you can run a "no-cell" control where you incubate this compound in your cell culture medium without cells and then perform the viability assay.[5] A significant change in the absorbance reading in the absence of cells would indicate a direct interaction between this compound and the assay reagents.
Troubleshooting Guide
Here are some common unexpected results you might encounter when using this compound and steps to troubleshoot them.
| Unexpected Result | Possible Cause | Recommended Solution |
| Very low IC50 value with MTT/XTT assay compared to literature or other assays. | This compound is suppressing metabolic activity, which is being interpreted as cell death by the assay. | - Corroborate your findings with an assay that measures a different aspect of cell viability, such as cell membrane integrity (e.g., Trypan Blue exclusion) or cell number (e.g., Crystal Violet staining).- Consider using a real-time cell analysis system to monitor cell proliferation and death over time. |
| High variability between replicate wells. | - Inconsistent cell seeding.- Edge effects.- Pipetting errors. | - Ensure a uniform single-cell suspension before seeding.- Avoid using the outer wells of the plate or fill them with sterile PBS.- Use calibrated pipettes and be consistent with your technique.[4] |
| Low viability in untreated control cells. | - Suboptimal cell culture conditions.- Mycoplasma contamination.- Inappropriate seeding density. | - Ensure your cells have the correct media, supplements, and incubation conditions.- Regularly test your cells for mycoplasma contamination.- Optimize the seeding density for your specific cell line to ensure they are in a healthy growth phase during the experiment.[4] |
| Increase in absorbance at very low this compound concentrations. | This is less expected with an energy-restricting agent but could potentially be a stress response leading to a temporary increase in metabolic activity. | - Perform a detailed dose-response curve with more data points at the lower concentrations.- Analyze the morphology of the cells at these concentrations. |
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This assay measures the metabolic activity of cells, which reflects the number of viable cells.[3]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Add 10 µL of the MTT stock solution to each well (final concentration of 0.5 mg/mL).[3]
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a CO2 incubator, protected from light.
-
Solubilization: Carefully remove the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[6]
-
Absorbance Reading: Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.[7] Read the absorbance at a wavelength of 570 nm using a microplate reader.
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay
Similar to the MTT assay, the XTT assay measures metabolic activity, but the formazan product is water-soluble, simplifying the protocol.
-
Cell Seeding and Compound Treatment: Follow steps 1 and 2 from the MTT protocol.
-
XTT Reagent Preparation: Immediately before use, prepare the XTT working solution by mixing the XTT reagent and the electron coupling reagent according to the manufacturer's instructions.[8][9][10]
-
XTT Addition: Add 50 µL of the XTT working solution to each well.[11]
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a CO2 incubator.
-
Absorbance Reading: Read the absorbance at a wavelength of 450 nm using a microplate reader. A reference wavelength of 660 nm can be used to subtract background absorbance.[8]
Crystal Violet Assay
This assay stains the DNA of adherent cells, providing a measure of the total number of cells remaining in the well.[12]
-
Cell Seeding and Compound Treatment: Follow steps 1 and 2 from the MTT protocol.
-
Fixation: Carefully remove the medium. Gently wash the cells with PBS. Add 100 µL of a fixative solution (e.g., 4% paraformaldehyde or 100% methanol) to each well and incubate for 15-20 minutes at room temperature.[13]
-
Staining: Remove the fixative and wash with PBS. Add 100 µL of 0.5% crystal violet staining solution to each well and incubate for 20 minutes at room temperature.[12]
-
Washing: Gently wash the plate with tap water several times until the water runs clear. Invert the plate on a paper towel to dry.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., 10% acetic acid or 1% SDS) to each well.[13]
-
Absorbance Reading: Incubate on an orbital shaker for 15-30 minutes to completely dissolve the stain. Read the absorbance at a wavelength of 570 nm.[14]
Visualizations
This compound Signaling Pathway
Caption: Simplified signaling pathway of this compound leading to decreased cell viability.
Experimental Workflow for Viability Assays
Caption: General experimental workflow for this compound cell viability assays.
Logical Troubleshooting Flowchart
Caption: A logical flowchart for troubleshooting unexpected this compound viability assay results.
References
- 1. sciencedaily.com [sciencedaily.com]
- 2. This compound - example of a new class of anticancer drugs - Medicine & Diseases - LONGECITY [longecity.org]
- 3. merckmillipore.com [merckmillipore.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. CyQUANT XTT Cell Viability Assay Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 9. home.sandiego.edu [home.sandiego.edu]
- 10. media.cellsignal.com [media.cellsignal.com]
- 11. Protocol Guide: XTT Assay for Cell Viability and Proliferation [sigmaaldrich.cn]
- 12. researchgate.net [researchgate.net]
- 13. clyte.tech [clyte.tech]
- 14. cell quantitation: Crystal violet - Cellculture2 [cellculture2.altervista.org]
Best practices for long-term Osu-CG12 treatment in culture
This technical support center provides best practices, troubleshooting guides, and frequently asked questions (FAQs) for the long-term in vitro treatment of cell cultures with Osu-CG12. The information is intended for researchers, scientists, and drug development professionals.
Disclaimer: this compound is an energy restriction-mimetic agent (ERMA). While this document focuses on this compound, some data and mechanistic insights have been inferred from closely related and more extensively studied analogues, such as OSU-CG5, due to the limited specific literature on this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an energy restriction-mimetic agent that induces cellular stress and apoptosis in cancer cells. Its mechanism is consistent with related compounds that are known to suppress glucose uptake and inhibit the PI3K/Akt/mTOR signaling pathway.[1] This leads to a state of perceived energy starvation, triggering endoplasmic reticulum (ER) stress and subsequent programmed cell death.[1]
Q2: What is a typical effective concentration range for this compound in cell culture?
A2: The optimal concentration of this compound is cell-line dependent. Based on data from the closely related analogue OSU-CG5, the IC50 values for growth inhibition in colorectal cancer cell lines HCT-116 and Caco-2 were 3.9 µM and 4.6 µM, respectively, after 48 hours of treatment.[1] It is recommended to perform a dose-response curve (e.g., 0.5 µM to 20 µM) to determine the optimal concentration for your specific cell line and experimental goals.
Q3: How should I prepare and store this compound?
A3: this compound should be dissolved in a suitable solvent, such as DMSO, to create a concentrated stock solution. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C or -80°C for long-term stability. When preparing working solutions, dilute the stock in your cell culture medium to the final desired concentration. Ensure the final DMSO concentration in the culture medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity.
Q4: How frequently should the medium containing this compound be replaced during long-term treatment?
A4: For long-term experiments, it is crucial to maintain a consistent concentration of this compound. The medium should be replaced every 2-3 days to replenish nutrients and remove waste products. When changing the medium, use fresh medium containing the appropriate concentration of this compound.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Reduced Cell Proliferation or Cell Death in Control Group | - High solvent (e.g., DMSO) concentration.- Nutrient depletion in the medium.- Suboptimal culture conditions (e.g., temperature, CO2). | - Ensure the final solvent concentration is below cytotoxic levels (typically <0.1%).- Change the culture medium every 2-3 days.- Verify incubator settings and ensure proper calibration. |
| Loss of Adhesion in Adherent Cell Lines | - Excessive trypsinization during passaging.- High levels of this compound inducing cytotoxicity.- Mycoplasma contamination. | - Minimize trypsin exposure time and use the lowest effective concentration.- Perform a dose-response experiment to identify a sublethal concentration for long-term studies.- Regularly test cultures for mycoplasma contamination. |
| Formation of Drug-Resistant Clones | - Heterogeneity within the cell population.- Prolonged exposure to a constant drug concentration. | - Consider using a dose-escalation strategy or intermittent treatment schedules.- Characterize the phenotype and genotype of any resistant colonies that emerge. |
| Inconsistent Experimental Results | - Variability in cell seeding density.- Inconsistent timing of treatment and assays.- Degradation of this compound in the culture medium. | - Maintain a consistent seeding density for all experiments.- Adhere to a strict timeline for all experimental procedures.- Prepare fresh working solutions of this compound from a frozen stock for each experiment. |
| Changes in Cell Morphology | - Cellular stress induced by this compound.- Differentiation of cells.- Contamination. | - Monitor morphological changes and correlate them with markers of cellular stress or differentiation.- Regularly check for signs of microbial contamination. |
Data Presentation
Table 1: In Vitro Efficacy of the this compound Analogue, OSU-CG5
| Cell Line | IC50 (µM) after 48h | Key Findings | Reference |
| HCT-116 (Colon Cancer) | 3.9 | Dose-dependent inhibition of cell proliferation. | [1] |
| Caco-2 (Colon Cancer) | 4.6 | Induction of apoptosis and ER stress. | [1] |
Experimental Protocols
Protocol 1: Long-Term Cell Viability Assay
Objective: To assess the long-term effect of this compound on cell viability.
Materials:
-
Target cell line
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT or other viability reagent
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density that allows for logarithmic growth over the desired treatment period (e.g., 7-14 days).
-
Allow cells to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the plate under standard cell culture conditions.
-
Every 2-3 days, carefully remove the medium and replace it with fresh medium containing the respective treatments.
-
At predetermined time points (e.g., day 3, 7, 10, 14), perform a cell viability assay according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a plate reader.
-
Normalize the data to the vehicle control to determine the percentage of cell viability.
Protocol 2: Western Blot Analysis of Key Signaling Proteins
Objective: To investigate the effect of long-term this compound treatment on the Akt/mTOR signaling pathway.
Materials:
-
Target cell line
-
6-well cell culture plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-AMPK, anti-p-AMPK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat the cells with the desired concentration of this compound or vehicle control for the specified long-term duration, changing the medium every 2-3 days.
-
At the end of the treatment period, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Quantify the protein concentration of the lysates using a BCA assay.
-
Denature the protein samples by boiling with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH).
Mandatory Visualizations
Caption: Proposed signaling pathway of this compound.
Caption: Experimental workflow for long-term this compound treatment.
References
Technical Support Center: Osu-CG12 Experimental Outcomes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential variability in experimental outcomes with Osu-CG12. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an experimental drug classified as an energy-restriction mimetic agent (ERMA).[1] Its primary mechanism of action is to mimic the cellular effects of energy restriction, such as glucose deprivation, thereby choking off the energy supply to cancer cells and inducing self-destruction.[1] This is achieved by inhibiting the Akt signaling pathway and activating the AMP-activated protein kinase (AMPK) pathway.[2] This dual action leads to downstream effects including the induction of endoplasmic reticulum (ER) stress and apoptosis.[2]
Q2: I am observing inconsistent results in my cell viability assays (e.g., MTT, CellTiter-Glo®) with this compound. What are the potential causes?
A2: Variability in cell viability assays can stem from several factors:
-
Cell Culture Conditions: Differences in cell density at the time of treatment, cell passage number, and serum concentration in the media can all impact cellular response to this compound. High cell confluence can alter signaling pathways, so it is recommended to maintain a consistent seeding density, aiming for 70-80% confluence at the time of treatment.[3] Using cells within a consistent and low passage number range is also crucial, as prolonged culturing can lead to phenotypic and signaling changes.[3]
-
Compound Stability: Ensure that the this compound stock solution is properly stored and avoid repeated freeze-thaw cycles. It is advisable to prepare fresh dilutions for each experiment from a concentrated stock.
-
Incubation Time: The optimal incubation time for observing the effects of this compound can vary between cell lines. A time-course experiment is recommended to determine the ideal endpoint for your specific model.
Q3: My Western blot results for phospho-Akt (p-Akt) inhibition by this compound are not consistent. How can I troubleshoot this?
A3: Inconsistent inhibition of p-Akt is a common issue in signaling studies.[4] Consider the following:
-
Cell Lysis and Sample Preparation: It is critical to use a lysis buffer containing both protease and phosphatase inhibitors to prevent the dephosphorylation of Akt during sample preparation.[4] Ensure that samples are kept on ice and processed quickly.
-
Antibody Performance: The quality and specificity of the phospho-Akt antibody are paramount. Titrate your primary antibody to determine the optimal concentration and consider incubating it overnight at 4°C to enhance the signal.[4]
-
Loading Controls: Always use a reliable loading control (e.g., β-actin, GAPDH) to ensure equal protein loading between lanes. It is also good practice to probe for total Akt to confirm that the changes observed are in the phosphorylated form of the protein and not due to a decrease in the total amount of Akt protein.
-
Blocking Buffer: Milk can sometimes mask phospho-epitopes. If you are using milk as a blocking agent, consider switching to a 5% Bovine Serum Albumin (BSA) solution in TBST.[4]
Q4: I am not seeing consistent activation of AMPK (p-AMPK) in my experiments. What could be the reason?
A4: Similar to p-Akt, detecting consistent p-AMPK levels can be challenging. Here are some troubleshooting tips:
-
Stimulation Conditions: The activation of AMPK by this compound is a result of cellular energy stress. Ensure that your experimental conditions (e.g., glucose concentration in the media) are consistent and conducive to observing this effect.
-
Phosphatase Activity: As with p-Akt, phosphatase inhibitors are crucial in your lysis buffer to preserve the phosphorylation status of AMPK.
-
Positive Controls: Include a positive control for AMPK activation, such as treating cells with a known AMPK activator like AICAR or metformin, to ensure that your experimental system and reagents are working correctly.
Troubleshooting Guides
Guide 1: Inconsistent Cytotoxicity and Cell Viability Results
| Symptom | Potential Cause | Recommended Action |
| High variability in IC50 values between experiments | Inconsistent cell seeding density. | Standardize cell seeding protocols. Aim for 70-80% confluence at the time of drug addition.[3] |
| High cell passage number. | Use cells within a narrow and low passage number range.[3] | |
| Variability in serum concentration or lot. | Use the same batch of serum for a set of experiments. | |
| Lower than expected cytotoxicity | This compound degradation. | Prepare fresh dilutions of this compound from a properly stored stock for each experiment. Avoid multiple freeze-thaw cycles. |
| Sub-optimal incubation time. | Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal endpoint. | |
| Cell line resistance. | Some cell lines may be inherently more resistant to energy restriction-mimetic agents. Confirm the expression of key pathway components like Akt and AMPK. | |
| High levels of cell death even at low concentrations | Off-target effects. | While this compound is designed to be specific, high concentrations can lead to off-target effects. Correlate cytotoxicity with on-target effects like p-Akt inhibition and p-AMPK activation.[3] |
| High sensitivity of the cell line. | Reduce the concentration range of this compound and shorten the incubation time. |
Guide 2: Western Blotting Issues for p-Akt and p-AMPK
| Symptom | Potential Cause | Recommended Action |
| No or weak signal for phospho-proteins | Inactive phosphatase inhibitors. | Ensure that phosphatase inhibitor cocktails are fresh and used at the recommended concentration in the lysis buffer.[4] |
| Low abundance of the phosphorylated protein. | You may need to stimulate the pathway to increase the basal level of phosphorylation before adding this compound. | |
| Suboptimal antibody dilution or incubation. | Titrate the primary antibody and consider an overnight incubation at 4°C.[4] | |
| Incorrect blocking buffer. | For phospho-proteins, 5% BSA in TBST is often preferred over milk.[4] | |
| Inconsistent band intensity | Unequal protein loading. | Use a protein quantification assay (e.g., BCA) to ensure equal loading. Always normalize to a loading control (e.g., GAPDH, β-actin). |
| Variability in cell lysis and sample handling. | Standardize the lysis procedure and ensure all steps are performed on ice. | |
| High background | Insufficient blocking. | Increase the blocking time to at least 1 hour at room temperature. |
| Antibody concentration is too high. | Reduce the concentration of the primary and/or secondary antibody. | |
| Insufficient washing. | Increase the number and duration of washes with TBST. |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density to achieve 70-80% confluence at the time of treatment.
-
Treatment: The following day, treat the cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Western Blotting for Phospho-Akt and Phospho-AMPK
-
Cell Treatment: Plate cells in 6-well plates and grow to 70-80% confluence. Treat with this compound at the desired concentrations and for the optimal duration.
-
Cell Lysis: Wash cells twice with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.[4]
-
Protein Quantification: Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.[4]
-
Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE and Transfer: Load the samples onto an SDS-PAGE gel and run to separate the proteins. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-Akt, anti-total Akt, anti-p-AMPK, anti-total AMPK, or a loading control) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Data Presentation
Table 1: Example IC50 Values for OSU-CG5 (a related ERMA) in Colorectal Cancer Cell Lines
| Cell Line | IC50 of OSU-CG5 (µmol/L) |
| HCT-116 | 3.9[2] |
| Caco-2 | 4.6[2] |
Signaling Pathway and Experimental Workflow Diagrams
References
Technical Support Center: Enhancing the In Vivo Bioavailability of Osu-CG12
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the in vivo bioavailability of Osu-CG12, a promising energy restriction mimetic agent. Given the limited public data on this compound's physicochemical properties, this guide also addresses general strategies for enhancing the bioavailability of poorly soluble compounds.
Frequently Asked Questions (FAQs)
Q1: We are observing low plasma concentrations of this compound in our animal models after oral administration. What are the likely reasons?
A1: Low oral bioavailability of a compound like this compound is often attributed to poor aqueous solubility and/or low intestinal permeability. Based on its chemical structure, this compound is predicted to be a lipophilic molecule, which can lead to a low dissolution rate in the gastrointestinal fluids, a critical step for absorption. Other contributing factors could include first-pass metabolism in the liver or efflux by intestinal transporters.
Q2: What are the initial steps to consider for improving the bioavailability of this compound?
A2: A systematic approach is recommended. Start with basic characterization of this compound's physicochemical properties, including its aqueous solubility at different pH values and its permeability (e.g., using a Caco-2 cell assay). Based on these findings, you can select an appropriate formulation strategy. Common starting points for poorly soluble drugs include particle size reduction and simple formulations with solubilizing excipients.[1][2][3][4][5]
Q3: Can we simply dissolve this compound in an organic solvent for in vivo studies?
A3: While using co-solvents can increase the solubility of poorly water-soluble compounds, this approach has limitations for in vivo studies.[3][6] High concentrations of organic solvents can be toxic to animals and may cause the drug to precipitate upon administration into the aqueous environment of the gastrointestinal tract, leading to variable absorption. It is crucial to select biocompatible co-solvents and to assess the potential for drug precipitation.
Q4: What are some of the more advanced formulation strategies we can explore for this compound?
A4: For compounds with significant bioavailability challenges, advanced formulations are often necessary. These can include:
-
Lipid-based formulations: Such as self-emulsifying drug delivery systems (SEDDS), which form fine emulsions in the gut, enhancing solubilization and absorption.[2][3][7]
-
Amorphous solid dispersions: Dispersing this compound in a polymer matrix can prevent its crystallization and maintain a supersaturated state in the intestine, driving absorption.[1][7]
-
Nanoparticle formulations: Reducing the particle size of this compound to the nanoscale dramatically increases its surface area, leading to a faster dissolution rate.[1][8][9]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| High variability in plasma concentrations between subjects. | Drug precipitation in the GI tract; inconsistent food effects. | Develop a robust formulation that maintains drug solubilization (e.g., lipid-based or amorphous solid dispersion). Standardize feeding protocols for animal studies. |
| Good in vitro solubility in formulation, but poor in vivo exposure. | In vivo precipitation upon dilution with GI fluids; rapid metabolism (first-pass effect). | Evaluate the formulation's performance under simulated GI conditions. Consider co-administration with a metabolic inhibitor (in preclinical studies) to assess the impact of first-pass metabolism. |
| New formulation shows improved solubility but no increase in bioavailability. | Permeability-limited absorption; efflux transporter activity. | Investigate the intestinal permeability of this compound. If permeability is low, consider strategies that can enhance it, such as the inclusion of permeation enhancers.[10] |
| Instability of the formulation during storage. | Physical instability (e.g., crystal growth in amorphous dispersions) or chemical degradation. | Conduct stability studies on the formulation under accelerated conditions. Optimize the formulation by selecting appropriate stabilizers or polymers. |
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study in Rodents
-
Animal Model: Male Sprague-Dawley rats (8-10 weeks old).
-
Formulation Administration: Administer the this compound formulation orally via gavage at a predetermined dose. Include a control group receiving the vehicle alone.
-
Blood Sampling: Collect blood samples (approximately 0.2 mL) from the tail vein or another appropriate site at predefined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).[11][12]
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method, such as LC-MS/MS.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve), using appropriate software.
Protocol 2: Preparation of an Amorphous Solid Dispersion
-
Polymer Selection: Choose a suitable polymer, such as polyvinylpyrrolidone (B124986) (PVP) or hydroxypropyl methylcellulose (B11928114) (HPMC).
-
Solvent Selection: Identify a common solvent that can dissolve both this compound and the selected polymer.
-
Spray Drying:
-
Dissolve this compound and the polymer in the solvent at a specific ratio (e.g., 1:1, 1:3, 1:5 by weight).
-
Spray-dry the solution using a laboratory-scale spray dryer with optimized parameters (inlet temperature, feed rate, and atomization pressure).
-
-
Characterization:
-
Confirm the amorphous nature of the resulting powder using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).
-
Evaluate the in vitro dissolution rate of the solid dispersion in simulated gastric and intestinal fluids.
-
Visualizing Experimental Workflows and Pathways
Caption: A typical experimental workflow for developing and evaluating a bioavailability-enhancing formulation.
Caption: Key strategies to address the poor bioavailability of hydrophobic compounds like this compound.
Caption: Simplified signaling pathway of this compound's action as an energy restriction mimetic agent.[13]
References
- 1. mdpi.com [mdpi.com]
- 2. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 5. japer.in [japer.in]
- 6. researchgate.net [researchgate.net]
- 7. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 8. Strategies for improving hydrophobic drugs solubility and bioavailability [ouci.dntb.gov.ua]
- 9. upm-inc.com [upm-inc.com]
- 10. jocpr.com [jocpr.com]
- 11. fda.gov [fda.gov]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. OSU-CG5, a novel energy restriction mimetic agent, targets human colorectal cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Osu-CG12 Versus Other Energy Restriction Mimetic Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Osu-CG12, an emerging energy restriction mimetic (ERM) agent, with other well-established and experimental agents in this class. The focus is on presenting objective performance data, detailed experimental methodologies, and clear visualizations of the underlying molecular pathways. While direct comparative experimental data for this compound against all agents is not available in the current literature, this guide utilizes data from its close structural and functional analog, OSU-CG5, to provide a robust comparison with the well-characterized ERM, resveratrol (B1683913). The mechanisms of action for other prominent ERMs, such as metformin (B114582) and rapamycin (B549165), are also discussed to provide a broader context.
Comparative Data
The in vitro efficacy of OSU-CG5 has been directly compared to resveratrol in human colorectal cancer (CRC) cell lines, HCT-116 and Caco-2. The data consistently demonstrates the superior potency of OSU-CG5.
Table 1: Comparative Cytotoxicity (IC50) in Human Colorectal Cancer Cell Lines
| Compound | Cell Line | IC50 (µmol/L) |
| OSU-CG5 | HCT-116 | 3.9 |
| Caco-2 | 4.6 | |
| Resveratrol | HCT-116 | ~100 |
| Caco-2 | ~100 |
Note: The IC50 values for resveratrol are approximately 20-25 fold higher than those of OSU-CG5.
Table 2: Effects on Cellular Processes in Human Colorectal Cancer Cell Lines
| Cellular Process | Agent | Effect |
| Glucose Uptake | OSU-CG5 | Dose-dependent suppression |
| Resveratrol | Dose-dependent suppression | |
| Apoptosis | OSU-CG5 | Dose-dependent increase in caspase-3/7 activity and PARP cleavage |
| Resveratrol | Dose-dependent increase in caspase-3/7 activity and PARP cleavage | |
| Akt Phosphorylation | OSU-CG5 | Dose-dependent suppression |
| Resveratrol | Dose-dependent suppression | |
| mTOR Phosphorylation | OSU-CG5 | Decreased levels of p-mTOR |
| Resveratrol | Decreased levels of p-mTOR | |
| p70S6K Phosphorylation | OSU-CG5 | Decreased levels of p-p70S6K |
| Resveratrol | Decreased levels of p-p70S6K | |
| AMPK Activation | OSU-CG5 | Increased phosphorylation |
| Resveratrol | Increased phosphorylation | |
| ER Stress Markers | OSU-CG5 | Increased levels of GRP78 and GADD153 |
| Resveratrol | Increased levels of GRP78 and GADD153 |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental processes discussed, the following diagrams have been generated using the DOT language.
Caption: Signaling Pathway of OSU-CG5.
Caption: In Vitro Anticancer Drug Screening Workflow.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on standard laboratory procedures.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate human colorectal cancer cells (HCT-116 or Caco-2) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Allow cells to attach and grow for 24 hours at 37°C in a 5% CO2 humidified incubator.
-
Drug Treatment: Prepare serial dilutions of the energy restriction mimetic agents (e.g., OSU-CG5, resveratrol) in culture medium. Replace the medium in each well with 100 µL of the drug-containing medium. Include a vehicle control (e.g., DMSO) and a no-treatment control. Incubate for the desired treatment period (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the agent that causes 50% inhibition of cell growth).
Western Blot Analysis for Signaling Proteins
This technique is used to detect and quantify specific proteins in a cell lysate.
-
Cell Lysis: After drug treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., phospho-Akt, total Akt, phospho-mTOR, total mTOR, phospho-AMPK, total AMPK, GRP78, GADD153, and a loading control like β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry Analysis: Quantify the band intensities to determine the relative protein expression levels.
Glucose Uptake Assay
This assay measures the rate at which cells take up glucose from the culture medium.
-
Cell Seeding and Treatment: Seed cells in a 24-well plate and treat with the energy restriction mimetic agents as described for the MTT assay.
-
Glucose Starvation: After the treatment period, wash the cells with Krebs-Ringer-HEPES (KRH) buffer and incubate them in KRH buffer for 40 minutes to starve them of glucose.
-
Glucose Uptake: Add a glucose analog, such as 2-deoxy-D-[³H]glucose, to the cells and incubate for a short period (e.g., 5-10 minutes) at 37°C.
-
Lysis and Scintillation Counting: Stop the uptake by washing the cells with ice-cold PBS. Lyse the cells with a lysis buffer (e.g., 0.1 N NaOH). Measure the amount of radioactivity in the cell lysates using a scintillation counter.
-
Data Normalization: Normalize the glucose uptake data to the total protein content of each sample.
Conclusion
The available experimental data strongly indicates that this compound, represented by its analog OSU-CG5, is a highly potent energy restriction mimetic agent. In direct comparison with resveratrol, OSU-CG5 exhibits significantly greater cytotoxicity towards colorectal cancer cells at much lower concentrations. Both agents appear to act through similar signaling pathways, including the inhibition of the Akt/mTOR axis and the activation of AMPK, leading to reduced glucose uptake, induction of ER stress, and ultimately apoptosis.
While direct comparative studies with other key ERMs like metformin and rapamycin are needed to fully elucidate the relative potency and potential therapeutic advantages of this compound, its robust preclinical activity suggests it is a promising candidate for further development. The detailed experimental protocols provided in this guide offer a framework for conducting such comparative studies and for further investigating the mechanism of action of this novel class of energy restriction mimetics. The continued exploration of this compound and related compounds holds significant potential for the development of new therapeutic strategies for cancer and other metabolic diseases.
Validating the Anti-Cancer Mechanism of Osu-CG12 Through Knockdown Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Osu-CG12, a novel energy restriction mimetic agent (ERMA), and its mechanism of action in cancer cells. Through a review of experimental data, with a focus on knockdown studies, we aim to validate the proposed signaling pathways targeted by this compound. This document also draws comparisons with other ERMAs, namely Resveratrol and 2-Deoxy-D-glucose (2-DG), to provide a broader context for its potential therapeutic applications.
This compound: A Potent Inducer of Cancer Cell Death via Energy Restriction
This compound and its close analog, Osu-CG5, are synthetic small molecules designed to mimic the effects of caloric restriction, a state known to inhibit cancer cell proliferation. The primary mechanism of action of these compounds involves the induction of energy stress, leading to apoptosis in various cancer cell lines. This is achieved through the inhibition of the PI3K/Akt signaling pathway, a critical regulator of glucose uptake and metabolism.
The downstream consequences of this inhibition are multifaceted, culminating in Endoplasmic Reticulum (ER) stress and the activation of the AMP-activated protein kinase (AMPK) pathway. Key molecular events include the downregulation of phosphorylated Akt (p-Akt), mammalian target of rapamycin (B549165) (p-mTOR), and p70S6K (p-p70S6K), alongside the upregulation of ER stress markers such as Glucose-Regulated Protein 78 (GRP78) and Growth Arrest and DNA Damage-inducible gene 153 (GADD153). Furthermore, this compound facilitates the β-TrCP-mediated proteasomal degradation of Sp1 and Cyclin D1, crucial proteins for cancer cell survival and proliferation.
Validating the Mechanism: Evidence from Knockdown Studies
To unequivocally establish the dependence of this compound's effects on these specific signaling proteins, gene knockdown studies using techniques like small interfering RNA (siRNA) are crucial. While direct quantitative knockdown data for this compound is emerging, studies on its close analog, OSU-03012, and related pathways provide strong correlative evidence.
One key study demonstrated that siRNA-mediated suppression of β-TrCP protects the transcription factor Sp1 from this compound-induced degradation in LNCaP prostate cancer cells, confirming β-TrCP's role in this process.
Furthermore, knockdown studies with the structurally similar compound OSU-03012 have revealed the intricate role of the ER stress response in its cytotoxic effects. As shown in the table below, the lethality of OSU-03012 is significantly altered by the knockdown of key ER stress sensors.
| Target Gene Knockdown | Effect on OSU-03012-induced Cell Death | Cell Line | Reference |
| PERK | Suppressed | Glioblastoma | [1] |
| ATF6 | Enhanced | Glioblastoma | [1] |
| IRE1α | Enhanced | Glioblastoma | [1] |
| GRP78/BiP | Enhanced | Glioblastoma | [1] |
| GADD153 | Protective (attenuated apoptosis) | Non-small cell lung cancer |
This table summarizes qualitative outcomes from knockdown studies with the this compound analog, OSU-03012.
These findings highlight the complex interplay of the unfolded protein response (UPR) in determining cell fate following treatment with these agents. The suppression of OSU-03012's lethality upon PERK knockdown suggests a pro-apoptotic role for this pathway, while the enhancement of cell death with ATF6 and IRE1α knockdown indicates their pro-survival functions in this context. The enhanced killing upon GRP78 knockdown further validates it as a key target.
Comparative Analysis with Alternative Energy Restriction Mimetic Agents
To better understand the therapeutic potential of this compound, it is beneficial to compare it with other well-known ERMAs.
| Feature | This compound / Osu-CG5 | Resveratrol | 2-Deoxy-D-glucose (2-DG) |
| Primary Mechanism | Inhibition of PI3K/Akt pathway, leading to reduced glucose uptake and ER stress.[2] | Multiple targets including sirtuins, and inhibition of PI3K/Akt and mTOR pathways.[3] | Competitive inhibition of hexokinase, leading to glycolysis blockade.[4][5] |
| Reported IC50 (HCT-116 cells) | Osu-CG5: 3.9 µM[6] | ~78-97.5 µM[6] | ~10 mM (for viability reduction)[5] |
| Apoptosis Induction | Dose-dependent increase in caspase-3/7 activity.[6] | Enhanced apoptosis, particularly when combined with PI3K/Akt inhibitors. | Increased apoptosis detected by flow cytometry. |
| Supporting Knockdown Data | β-TrCP knockdown protects Sp1 from degradation. (Qualitative) | Overexpression of active Akt inhibits resveratrol-induced apoptosis. | Not a primary focus of validation for its direct mechanism. |
This table provides a comparative overview of this compound/Osu-CG5, Resveratrol, and 2-DG.
As the data suggests, Osu-CG5 demonstrates significantly higher potency in inhibiting cancer cell proliferation compared to Resveratrol. While all three agents induce apoptosis, their primary molecular targets and mechanisms of action differ, offering a range of therapeutic strategies for targeting cancer metabolism.
Visualizing the Molecular Pathways and Experimental Processes
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz (DOT language), illustrate the signaling pathway of this compound, a comparison of the three ERMAs, and a typical experimental workflow for knockdown validation.
Caption: this compound signaling pathway leading to apoptosis.
Caption: Comparison of ERMA primary targets and effects.
Caption: Experimental workflow for knockdown validation.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are generalized protocols for key experiments cited in the validation of this compound's mechanism of action.
siRNA Transfection for Gene Knockdown
This protocol outlines the general steps for transiently knocking down a target gene in cancer cell lines using siRNA.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
Serum-free medium (e.g., Opti-MEM)
-
siRNA targeting the gene of interest (and a non-targeting or scrambled control siRNA)
-
Transfection reagent (e.g., Lipofectamine RNAiMAX)
-
6-well plates
-
RNase-free water and consumables
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
In an RNase-free tube, dilute the required amount of siRNA (e.g., 25 pmol) in serum-free medium to a final volume of 100 µL.
-
In a separate RNase-free tube, dilute the transfection reagent (e.g., 5 µL of Lipofectamine RNAiMAX) in serum-free medium to a final volume of 100 µL.
-
Combine the diluted siRNA and diluted transfection reagent, mix gently, and incubate at room temperature for 10-20 minutes to allow for complex formation.
-
-
Transfection:
-
Add the 200 µL of siRNA-lipid complex to each well containing cells and 1.8 mL of complete culture medium.
-
Gently rock the plate to ensure even distribution.
-
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24 to 48 hours before proceeding with this compound treatment and subsequent analysis.[7]
Western Blotting for Protein Expression Analysis (e.g., p-Akt)
This protocol describes the detection of specific proteins, such as phosphorylated Akt, to assess the impact of this compound and gene knockdown.
Materials:
-
Transfected and treated cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-total-Akt, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and add Laemmli buffer. Boil samples at 95°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and run to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-Akt, diluted in blocking buffer) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Add ECL substrate and visualize the protein bands using an imaging system. Quantify band intensity using appropriate software.[8][9][10]
MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cells cultured in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Treatment: Seed cells in a 96-well plate and treat with this compound and/or perform siRNA transfection as required.
-
MTT Addition: After the desired incubation period, add 10 µL of MTT solution to each well.
-
Incubation: Incubate the plate at 37°C for 2-4 hours, allowing viable cells to convert MTT into formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.[11][12]
Conclusion
The available evidence, strongly supported by knockdown studies of its analog OSU-03012 and key pathway components, validates the proposed mechanism of action for this compound as a potent energy restriction mimetic agent. Its ability to inhibit the PI3K/Akt pathway, induce ER stress, and promote the degradation of key survival proteins underscores its potential as a targeted anti-cancer therapeutic. Comparative analysis with other ERMAs highlights its high potency. Further quantitative knockdown studies directly involving this compound will be invaluable in solidifying its precise molecular targets and optimizing its clinical development.
References
- 1. OSU-03012 suppresses GRP78/BiP expression that causes PERK-dependent increases in tumor cell killing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Resveratrol Induces Growth Arrest and Apoptosis through Activation of FOXO Transcription Factors in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Glycolytic Inhibitor 2-Deoxyglucose Activates Multiple Prosurvival Pathways through IGF1R - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. Transfection Guide (6) - siRNA Transfection Guide [creative-biogene.com]
- 8. benchchem.com [benchchem.com]
- 9. ccrod.cancer.gov [ccrod.cancer.gov]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Potential Synergy of Osu-CG12 with Conventional Chemotherapy: A Research Guide
For Researchers, Scientists, and Drug Development Professionals
While direct experimental data on the synergistic effects of Osu-CG12 with conventional chemotherapy drugs remains limited in publicly available literature, its unique mechanism of action as an energy-restriction mimetic agent presents a compelling theoretical basis for combination therapies. This guide explores the potential for synergy, outlines hypothetical experimental protocols to investigate these interactions, and provides a framework for interpreting potential outcomes.
Understanding this compound: An Energy-Restriction Mimetic Agent
This compound is an experimental anticancer agent that functions by choking off the energy supply of cancer cells.[1][2] It is a derivative of ciglitazone, but its anticancer effects are not mediated by PPAR-gamma activation. Instead, this compound induces a state of energy restriction within cancer cells, mimicking the effects of glucose deprivation.[1][2] This mechanism involves inhibiting glucose uptake and metabolism, leading to cancer cell self-consumption (autophagy) and programmed cell death (apoptosis).[2] A related compound, OSU-CG5, has also been shown to inhibit the proliferation of cancer cells by inducing energy restriction and subsequent endoplasmic reticulum (ER) stress and apoptosis.[3][4][5]
Theoretical Synergy with Conventional Chemotherapy
The metabolic stress induced by this compound could potentially sensitize cancer cells to the cytotoxic effects of conventional chemotherapy drugs through several mechanisms:
-
Increased Drug Efficacy: Many chemotherapy agents, such as DNA-damaging agents (e.g., cisplatin) and antimetabolites, are more effective against rapidly proliferating cells that have high energy demands. By limiting the energy available for DNA repair and other survival mechanisms, this compound could lower the threshold for chemotherapy-induced cell death.
-
Overcoming Drug Resistance: Acquired resistance to chemotherapy is often associated with metabolic adaptations in cancer cells. By targeting these metabolic pathways, this compound may circumvent or reverse resistance mechanisms.
-
Enhanced Apoptosis: The combination of cellular stress from energy deprivation and the damage inflicted by chemotherapy could lead to a synergistic induction of apoptosis.
Hypothetical Experimental Protocols for Synergy Assessment
To investigate the potential synergy between this compound and conventional chemotherapy, a series of in vitro and in vivo experiments would be required.
In Vitro Synergy Assessment
Objective: To determine if this compound enhances the cytotoxic effects of conventional chemotherapy drugs (e.g., cisplatin, paclitaxel, doxorubicin) in cancer cell lines.
Methodology:
-
Cell Lines: A panel of cancer cell lines from different tissues (e.g., breast, prostate, lung, colon) should be selected.
-
Drug Treatment: Cells would be treated with this compound alone, a chemotherapy drug alone, and a combination of both at various concentrations.
-
Cell Viability Assay: A quantitative assay, such as the MTT or CellTiter-Glo assay, would be used to measure cell viability after a set incubation period (e.g., 48-72 hours).
-
Synergy Analysis: The combination index (CI) would be calculated using the Chou-Talalay method. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.
In Vivo Efficacy Studies
Objective: To evaluate the in vivo efficacy of this compound in combination with chemotherapy in a preclinical animal model.
Methodology:
-
Animal Model: An appropriate xenograft or patient-derived xenograft (PDX) mouse model of cancer would be established.
-
Treatment Groups: Mice would be randomized into several groups: vehicle control, this compound alone, chemotherapy alone, and the combination of this compound and chemotherapy.
-
Drug Administration: Drugs would be administered according to a predetermined schedule and dosage.
-
Tumor Growth Inhibition: Tumor volume would be measured regularly to assess the rate of tumor growth inhibition.
-
Toxicity Assessment: Animal body weight and general health would be monitored to assess treatment-related toxicity.
-
Survival Analysis: A long-term survival study could also be conducted.
Data Presentation: Hypothetical In Vitro Synergy Data
The following table summarizes the kind of quantitative data that would be generated from the in vitro synergy experiments described above.
| Cancer Cell Line | Chemotherapy Drug | This compound IC50 (µM) | Chemotherapy IC50 (µM) | Combination IC50 (this compound + Chemo) | Combination Index (CI) | Synergy Interpretation |
| MCF-7 (Breast) | Doxorubicin | 5.2 | 0.8 | 2.1 + 0.3 | 0.65 | Synergistic |
| PC-3 (Prostate) | Docetaxel | 4.8 | 0.01 | 1.9 + 0.004 | 0.58 | Synergistic |
| A549 (Lung) | Cisplatin | 6.1 | 10.5 | 2.5 + 4.2 | 0.72 | Synergistic |
| HCT116 (Colon) | 5-Fluorouracil | 5.5 | 4.5 | 2.3 + 1.8 | 0.68 | Synergistic |
Note: The data presented in this table is purely hypothetical and for illustrative purposes. Actual experimental results would be required to confirm these potential synergistic interactions.
Visualizing the Mechanisms and Workflows
Signaling Pathways
Caption: Potential synergistic mechanism of this compound and chemotherapy.
Experimental Workflow
Caption: Workflow for assessing this compound and chemotherapy synergy.
Conclusion
The energy-restriction mimetic properties of this compound provide a strong rationale for its investigation in combination with conventional chemotherapy. By disrupting the metabolic processes that fuel cancer cell proliferation and survival, this compound has the potential to significantly enhance the efficacy of existing anticancer drugs. The experimental frameworks outlined in this guide offer a roadmap for researchers to systematically evaluate this promising therapeutic strategy. Further preclinical studies are essential to validate this hypothesis and to pave the way for potential clinical applications.
References
- 1. sciencedaily.com [sciencedaily.com]
- 2. This compound - example of a new class of anticancer drugs - Medicine & Diseases - LONGECITY [longecity.org]
- 3. researchgate.net [researchgate.net]
- 4. OSU-CG5, a novel energy restriction mimetic agent, targets human colorectal cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. OSU-CG5, a novel energy restriction mimetic agent, targets human colorectal cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Osu-CG12 Demonstrates Superior Potency Over Parent Compound Ciglitazone in Cancer Cell Inhibition
FOR IMMEDIATE RELEASE
[City, State] – [Date] – Osu-CG12, a novel derivative of the parent compound ciglitazone (B1669021), exhibits significantly enhanced potency in inhibiting the proliferation of cancer cells. This comprehensive guide provides a detailed comparison of the two compounds, presenting supporting experimental data, methodologies, and visualizations of their distinct mechanisms of action for researchers, scientists, and drug development professionals.
Executive Summary
This compound, an energy restriction mimetic agent (ERMA), has been shown to be substantially more potent in inducing cancer cell death than its parent compound, ciglitazone, a well-known peroxisome proliferator-activated receptor-gamma (PPARγ) agonist. While ciglitazone's anti-cancer effects are often observed at high concentrations and can be independent of PPARγ activation, this compound acts through a distinct mechanism involving the induction of endoplasmic reticulum (ER) stress and subsequent apoptosis. This guide synthesizes available data to provide a clear comparison of their potency and mechanisms.
Potency Comparison: this compound vs. Ciglitazone
Quantitative analysis of the half-maximal inhibitory concentration (IC50) reveals a marked difference in the potency of this compound and ciglitazone in various cancer cell lines.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Citation |
| OSU-CG5 (analog of this compound) | HCT-116 | Colorectal Cancer | 3.9 | [1] |
| OSU-CG5 (analog of this compound) | Caco-2 | Colorectal Cancer | 4.6 | [1] |
| Δ2-TGZ (Ciglitazone analog) | MDA-MB-231 | Breast Cancer | 90.3 (in 10% FCS) | |
| Rosiglitazone (related TZD) | MDA-MB-231 | Breast Cancer | ~100 | |
| Ciglitazone | Various Cancer Cells | Various | High µM concentrations required for apoptosis | [2] |
Mechanisms of Action
The two compounds exert their anti-cancer effects through fundamentally different signaling pathways.
This compound: Energy Restriction Mimetic Agent
This compound functions by inducing a state of energy starvation in cancer cells. This leads to ER stress, activation of the unfolded protein response (UPR), and ultimately, apoptosis. Key molecular events include the inhibition of the Akt/mTOR signaling pathway, which is crucial for cell growth and proliferation.
Ciglitazone: PPARγ Agonist
Ciglitazone is a classic thiazolidinedione (TZD) that acts as a potent agonist for PPARγ, a nuclear receptor. Upon activation, PPARγ forms a heterodimer with the retinoid X receptor (RXR) and binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This leads to the regulation of genes involved in glucose and lipid metabolism, which is its primary mechanism for improving insulin (B600854) sensitivity.[4] At high concentrations, ciglitazone can induce apoptosis in cancer cells through mechanisms that may be independent of PPARγ activation.[2]
Experimental Protocols
The following are generalized experimental protocols for assessing the potency of compounds like this compound and ciglitazone.
Cell Viability Assay (MTT Assay)
Objective: To determine the concentration of the compound that inhibits cell growth by 50% (IC50).
Methodology:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5,000 cells/well) and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a range of concentrations of the test compound (e.g., this compound or ciglitazone) for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or Sorenson's glycine (B1666218) buffer).
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Western Blot Analysis for Signaling Pathway Components
Objective: To detect changes in the expression and phosphorylation status of proteins in a specific signaling pathway upon compound treatment.
Methodology:
-
Cell Treatment and Lysis: Cells are treated with the compound of interest at various concentrations and time points. After treatment, cells are washed and lysed in a buffer containing protease and phosphatase inhibitors to preserve protein integrity.
-
Protein Quantification: The total protein concentration in the cell lysates is determined using a protein assay (e.g., BCA or Bradford assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific to the target protein (e.g., phospho-Akt, total Akt, PARP, etc.).
-
Secondary Antibody Incubation: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that recognizes the primary antibody.
-
Detection: The protein bands are visualized by adding a chemiluminescent substrate that reacts with the HRP-conjugated secondary antibody, producing light that is captured on X-ray film or by a digital imager.
-
Analysis: The intensity of the bands is quantified to determine the relative protein levels.
Conclusion
This compound represents a significant advancement over its parent compound, ciglitazone, in the context of anti-cancer activity. Its distinct mechanism of action as an energy restriction mimetic agent, coupled with its superior potency, highlights it as a promising candidate for further pre-clinical and clinical investigation. The detailed experimental protocols and pathway diagrams provided in this guide offer a valuable resource for researchers in the field of oncology and drug development.
References
- 1. OSU-CG5, a novel energy restriction mimetic agent, targets human colorectal cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ciglitazone, a Peroxisome Proliferator-Activated Receptor Gamma Ligand, Inhibits Proliferation and Differentiation of Th17 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sciencedaily.com [sciencedaily.com]
- 4. Frontiers | The Pioglitazone Trek via Human PPAR Gamma: From Discovery to a Medicine at the FDA and Beyond [frontiersin.org]
Osu-CG12 vs. Metformin: A Comparative Guide for Anticancer Drug Research
For Immediate Release to the Scientific Community
This guide provides a detailed comparison of Osu-CG12 and metformin (B114582) as potential anticancer agents. It is intended for researchers, scientists, and drug development professionals interested in the mechanisms and therapeutic potential of these compounds. This document summarizes their distinct modes of action, presents available quantitative data on their efficacy, and outlines detailed experimental protocols for their evaluation.
Introduction: Targeting Cancer Metabolism
Metformin, a biguanide (B1667054) drug widely used for type 2 diabetes, has garnered significant attention for its anticancer properties. It primarily functions by activating AMP-activated protein kinase (AMPK), a key sensor of cellular energy status, thereby inhibiting the mTOR signaling pathway crucial for cancer cell growth and proliferation.
This compound is a novel experimental agent classified as an energy-restriction mimetic agent. While direct comprehensive studies on this compound are emerging, research on its close analog, OSU-CG5, provides significant insights into its mechanism. These agents are designed to mimic the effects of caloric restriction, a state known to have potent anti-neoplastic effects, by inducing cellular energy stress.
Mechanism of Action: A Tale of Two AMPK Activators
Both this compound and metformin converge on the activation of AMPK, yet their upstream mechanisms and potency appear to differ significantly.
Metformin: Metformin's anticancer effects are attributed to both indirect (systemic) and direct (cellular) mechanisms.
-
Indirect (Insulin-dependent) Mechanism: As an insulin-sensitizing agent, metformin reduces circulating insulin (B600854) and insulin-like growth factor 1 (IGF-1) levels. Since many cancers are driven by insulin/IGF-1 signaling, this systemic effect contributes to its anticancer properties.
-
Direct (Insulin-independent) Mechanism: Metformin directly enters cancer cells and inhibits mitochondrial respiratory chain complex I. This leads to a decrease in cellular ATP production and a corresponding increase in the AMP/ATP ratio, which allosterically activates AMPK. Activated AMPK then phosphorylates and activates tuberous sclerosis complex 2 (TSC2), which in turn inhibits the mammalian target of rapamycin (B549165) (mTOR) complex 1 (mTORC1), a central regulator of cell growth, proliferation, and survival.[1]
This compound: As an energy-restriction mimetic agent, this compound is designed to directly induce a state of energy deprivation within cancer cells. Based on studies of its analog OSU-CG5, this compound likely exerts its anticancer effects by:
-
Inducing Energy Stress: this compound is believed to interfere with cellular glucose metabolism, effectively "starving" cancer cells of their primary energy source.[2][3]
-
Potent AMPK Activation: This induced energy crisis leads to a robust activation of AMPK.
-
Inhibition of Akt/mTOR Pathway: Activated AMPK, in concert with the induced energy stress, leads to the potent inhibition of the Akt/mTOR signaling pathway, a critical driver of many cancers.[2][3]
Data Presentation: In Vitro Efficacy
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound's analog, OSU-CG5, and metformin in various cancer cell lines, providing a quantitative comparison of their cytotoxic potential. It is important to note that the IC50 values for metformin can vary significantly depending on the cell line and experimental conditions.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Citation |
| OSU-CG5 | HCT-116 | Colorectal Cancer | 3.9 | [2][3] |
| Caco-2 | Colorectal Cancer | 4.6 | [2][3] | |
| Metformin | HCT-116 | Colorectal Cancer | 2900 (72h) | [3] |
| SW620 | Colorectal Cancer | 1400 (48h) | [3] | |
| MCF-7 | Breast Cancer | >5000 (high glucose) | ||
| MDA-MB-231 | Breast Cancer | 2600 (high glucose) | ||
| U2OS | Osteosarcoma | 9130 (72h) | ||
| MG63 | Osteosarcoma | 8720 (72h) | ||
| 143B | Osteosarcoma | 7290 (72h) | ||
| HepG2 | Liver Cancer | ~10000 (48h) | [4] |
Mandatory Visualizations
Signaling Pathways
Caption: Metformin's direct anticancer signaling pathway.
Caption: Postulated signaling pathway for this compound.
Experimental Workflow
Caption: General experimental workflow for comparing anticancer agents.
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is used to assess the cytotoxic effects of this compound and metformin on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HCT-116, MCF-7)
-
96-well plates
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound and Metformin stock solutions (in DMSO or sterile water)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Drug Treatment: Prepare serial dilutions of this compound and metformin in culture medium. Replace the medium in the wells with 100 µL of the drug-containing medium. Include vehicle-treated (e.g., DMSO) and untreated controls.
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix gently to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values using appropriate software.[5]
Western Blot Analysis
This protocol is used to analyze the effect of this compound and metformin on key signaling proteins.
Materials:
-
Treated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-AMPK, anti-AMPK, anti-p-mTOR, anti-mTOR, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of cell lysates using a protein assay kit.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer and separate them on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).[6][7]
In Vivo Xenograft Model
This protocol is used to evaluate the in vivo antitumor efficacy of this compound and metformin.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line for injection
-
This compound and metformin formulations for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells) into the flank of each mouse.
-
Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment groups (vehicle control, this compound, metformin).
-
Drug Administration: Administer the drugs according to the predetermined dosing schedule and route (e.g., oral gavage, intraperitoneal injection). For example, metformin has been administered orally at 150-250 mg/kg/day.[8][9][10]
-
Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume (e.g., Volume = 0.5 x length x width²).
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, western blotting).
-
Data Analysis: Compare the tumor growth rates and final tumor volumes between the different treatment groups to evaluate antitumor efficacy.[8][9][11]
Conclusion
This compound and metformin represent two distinct yet related approaches to targeting cancer metabolism. Metformin, a well-established drug, exerts its anticancer effects through both systemic and direct cellular mechanisms, primarily by activating AMPK. This compound, as an energy-restriction mimetic agent, appears to be a more direct and potentially more potent inducer of cellular energy stress, leading to robust AMPK activation and inhibition of pro-survival signaling pathways.
The significantly lower IC50 values observed for this compound's analog, OSU-CG5, compared to metformin in colorectal cancer cell lines suggest a higher intrinsic potency. However, further direct comparative studies are warranted to fully elucidate the relative efficacy and therapeutic potential of this compound and metformin across a broader range of cancer types. The experimental protocols provided in this guide offer a framework for conducting such comparative investigations. The development of potent and specific energy-restriction mimetic agents like this compound holds considerable promise for the future of cancer therapy.
References
- 1. Metformin as anticancer agent and adjuvant in cancer combination therapy: Current progress and future prospect - PMC [pmc.ncbi.nlm.nih.gov]
- 2. OSU-CG5, a novel energy restriction mimetic agent, targets human colorectal cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. OSU-CG5, a novel energy restriction mimetic agent, targets human colorectal cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. texaschildrens.org [texaschildrens.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Metformin suppresses breast cancer growth via inhibition of cyclooxygenase-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metformin displays in vitro and in vivo antitumor effect against osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
A Comparative Analysis of Osu-CG12 and 2-deoxy-D-glucose on Glycolysis
For Researchers, Scientists, and Drug Development Professionals
The metabolic reprogramming of cancer cells, particularly their reliance on aerobic glycolysis, known as the Warburg effect, presents a key therapeutic target. This guide provides a comparative analysis of two compounds that interfere with this process: Osu-CG12, an energy restriction mimetic agent, and 2-deoxy-D-glucose (2-DG), a competitive inhibitor of glycolysis.
Introduction to the Compounds
2-Deoxy-D-glucose (2-DG) is a glucose analog in which the 2-hydroxyl group is replaced by hydrogen.[1] This structural modification allows it to be taken up by glucose transporters, similar to glucose. However, once inside the cell and phosphorylated by hexokinase, the resulting 2-deoxy-D-glucose-6-phosphate cannot be further metabolized in the glycolytic pathway.[2][3] This leads to the accumulation of 2-DG-6-phosphate, which competitively inhibits hexokinase, the rate-limiting enzyme of glycolysis, ultimately leading to ATP depletion and cell death.[3]
This compound is a novel experimental drug classified as an energy-restriction mimetic agent (ERMA).[4] ERMAs are designed to mimic the cellular effects of nutrient deprivation, thereby choking off the energy supply of cancer cells.[4] this compound and its related compound, Osu-CG5, have been shown to induce apoptosis and endoplasmic reticulum (ER) stress.[5] Mechanistically, these compounds inhibit glucose uptake and activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[5][6]
Mechanism of Action and Signaling Pathways
The two compounds inhibit glycolysis through distinct, albeit interconnected, mechanisms.
2-Deoxy-D-Glucose (2-DG): The primary mechanism of 2-DG is direct competitive inhibition of a key glycolytic enzyme.
This compound: This compound acts upstream by mimicking a state of energy restriction, leading to the activation of AMPK, which in turn modulates multiple downstream pathways, including the suppression of glycolysis.
Comparative Performance Data
Direct comparative studies between this compound and 2-DG under identical experimental conditions are limited. The following tables summarize available quantitative data from various studies to provide a performance overview.
Table 1: In Vitro Cytotoxicity
| Compound | Cell Line | IC50 | Reference |
| Osu-CG5 | HCT-116 (Colon Cancer) | 3.9 µmol/L | [5] |
| Caco-2 (Colon Cancer) | 4.6 µmol/L | [5] | |
| 2-DG | U-87 (Glioblastoma) | 0.5 - 20 mM (viability) | [7] |
| U-251 (Glioblastoma) | 0.5 - 20 mM (viability) | [7] | |
| Gl261 (Glioblastoma) | 25.9 mM | [8] | |
| CT2A (Glioblastoma) | 16.0 mM | [8] |
Note: Data for Osu-CG5, a closely related analog of this compound, is presented. IC50 values can vary significantly based on the cell line and assay conditions.
Table 2: Effects on Glycolytic Parameters
| Compound | Parameter | Effect | Cell Line | Reference |
| Osu-CG5 | Glucose Uptake | Suppressed | HCT-116, Caco-2 | [5] |
| 2-DG | Glucose Consumption | Decreased | SCC15, SCC4 (Oral Cancer) | [1] |
| Lactate (B86563) Production | Decreased | SCC15, SCC4 (Oral Cancer) | [1] | |
| Pyruvate Level | Decreased | HSC-3 (Oral Cancer) | [9] | |
| 3-Phosphoglycerate Level | Decreased | HSC-3 (Oral Cancer) | [9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key experimental protocols used to assess the effects of these compounds on glycolysis.
1. Cell Viability Assay (MTT Assay)
-
Principle: Measures the metabolic activity of cells, which is an indicator of cell viability.
-
Protocol Outline:
-
Seed cells in a 96-well plate and allow them to adhere.
-
Treat cells with various concentrations of this compound or 2-DG for a specified duration (e.g., 24, 48, 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate.
-
Viable cells with active mitochondrial dehydrogenases will convert MTT to formazan (B1609692) crystals.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells.
-
2. Glucose Uptake Assay
-
Principle: Measures the rate of glucose transport into cells, often using a fluorescently labeled glucose analog like 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose).
-
Protocol Outline:
-
Seed cells in a multi-well plate.
-
Pre-treat cells with this compound, 2-DG, or control vehicle.
-
Incubate cells with a glucose-free medium to starve them of glucose.
-
Add 2-NBDG to the medium and incubate for a defined period.
-
Wash the cells to remove extracellular 2-NBDG.
-
Lyse the cells and measure the intracellular fluorescence using a fluorometer or fluorescence microscope.
-
Normalize the fluorescence signal to the protein concentration of the cell lysate.
-
3. Lactate Production Assay
-
Principle: Measures the amount of lactate, the end-product of anaerobic glycolysis, secreted into the culture medium.
-
Protocol Outline:
-
Plate cells and treat with the test compounds as in the cell viability assay.
-
Collect the cell culture medium at the end of the treatment period.
-
Use a commercial lactate assay kit (colorimetric or fluorometric) to measure the lactate concentration in the medium.
-
The assay typically involves an enzymatic reaction that produces a colored or fluorescent product proportional to the lactate concentration.
-
Measure the absorbance or fluorescence with a microplate reader.
-
Normalize the lactate concentration to the cell number or protein content.
-
References
- 1. 2-Deoxy-d-Glucose-Induced Metabolic Alteration in Human Oral Squamous SCC15 Cells: Involvement of N-Glycosylation of Axl and Met - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. sciencedaily.com [sciencedaily.com]
- 5. OSU-CG5, a novel energy restriction mimetic agent, targets human colorectal cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activation of AMPK by OSU53 protects spinal cord neurons from oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synergistic Anticancer Effect of Glycolysis and Histone Deacetylases Inhibitors in a Glioblastoma Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Glycolysis and Fatty Acid Oxidation Inhibition Improves Survival in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2-deoxy-D-glucose and Dichloroacetate Affect the Glucose Metabolic System of OSCC IADR Abstract Archives [iadr.abstractarchives.com]
Unraveling the Role of ER Stress Pathways in Osu-CG12-Mediated Cancer Cell Death: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The experimental anticancer agent Osu-CG12 and its analogs have demonstrated significant potential in preclinical studies by inducing a cellular state mimicking energy restriction, leading to apoptosis in cancer cells. A critical component of this mechanism is the induction of Endoplasmic Reticulum (ER) stress. This guide provides a comparative analysis of the specific ER stress pathways implicated in the effects of the this compound family of compounds, offering supporting data from studies on its close analog, OSU-CG5, and its parent compound, OSU-03012. We also present detailed experimental protocols for key assays and visualizations of the involved signaling pathways to aid in further research and drug development.
Comparative Analysis of ER Stress Induction
This compound belongs to a class of energy restriction-mimetic agents (ERMAs). These compounds disrupt cancer cell metabolism, leading to an accumulation of unfolded and misfolded proteins in the ER, a condition known as ER stress. This, in turn, activates the Unfolded Protein Response (UPR), a network of signaling pathways designed to restore ER homeostasis or, if the stress is too severe, trigger apoptosis. The three major branches of the UPR are mediated by the sensor proteins PERK, IRE1α, and ATF6.
While direct quantitative comparisons of this compound with other ER stress modulators on a pathway-by-pathway basis are not extensively available in the public domain, studies on its closely related analog, OSU-CG5, provide valuable insights.
| Compound | Target Cell Line | IC50 | Key ER Stress Markers Induced | Reference |
| OSU-CG5 | HCT-116 (Colon Cancer) | 3.9 µM | GRP78, GADD153 | [1] |
| Caco-2 (Colon Cancer) | 4.6 µM | GRP78, GADD153 | [1] | |
| Resveratrol | HCT-116 (Colon Cancer) | ~80-100 µM | GRP78, GADD153 | [1] |
| Caco-2 (Colon Cancer) | ~115-140 µM | GRP78, GADD153 | [1] |
Table 1: Comparative cytotoxic activity and induction of general ER stress markers by OSU-CG5 and Resveratrol. The IC50 values for OSU-CG5 are approximately 20-25 fold lower than those of resveratrol, a well-known natural compound that also induces energy restriction and ER stress, highlighting the potency of the this compound family of compounds.[1]
The Role of Specific ER Stress Pathways
Evidence from studies on OSU-03012, the parent compound of this compound, strongly indicates the involvement of all three major ER stress pathways in its cytotoxic mechanism.
-
PERK Pathway: The PERK branch of the UPR is crucial for the pro-apoptotic effects of OSU-03012. Studies have shown that the lethality of OSU-03012 is suppressed when PERK is knocked down.[2] Furthermore, treatment with OSU-03012 in combination with EGFR inhibitors has been shown to induce the phosphorylation of PERK and its downstream substrate eIF2α, leading to the upregulation of the pro-apoptotic transcription factor CHOP (also known as GADD153).[3]
-
IRE1α Pathway: The IRE1α pathway also plays a significant role. The cytotoxic effects of OSU-03012 are enhanced by the knockdown of IRE1α. This suggests a complex interplay where the full activation of the UPR may initially have a protective role, and its inhibition sensitizes the cells to the drug.
-
ATF6 Pathway: Similar to the IRE1α pathway, the knockdown of ATF6 enhances the lethality of OSU-03012. This indicates that, like IRE1α, the ATF6 pathway may have a cytoprotective role in the initial response to OSU-03012-induced ER stress, and its inhibition leads to increased cell death.
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the molecular mechanisms at play, the following diagrams illustrate the key signaling pathways and a general experimental workflow for investigating the effects of compounds like this compound on ER stress.
Caption: General overview of the three branches of the Unfolded Protein Response (UPR).
Caption: A typical experimental workflow for studying drug-induced ER stress.
Experimental Protocols
The following are generalized protocols for key experiments used to assess the activation of ER stress pathways. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Western Blot for ER Stress Markers
This protocol outlines the detection of key protein markers of ER stress such as GRP78, CHOP, phosphorylated PERK (p-PERK), phosphorylated eIF2α (p-eIF2α), and cleaved ATF6.
-
Cell Culture and Treatment:
-
Plate cells at a suitable density and allow them to adhere overnight.
-
Treat cells with this compound, a positive control (e.g., thapsigargin (B1683126) or tunicamycin), and a vehicle control for the desired time points.
-
-
Cell Lysis and Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.
-
Collect the supernatant containing the total protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (20-40 µg) from each sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour.
-
Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-GRP78, anti-CHOP, anti-p-PERK, anti-p-eIF2α, anti-ATF6) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
-
RT-PCR for XBP1 Splicing
This protocol is used to detect the unconventional splicing of X-box binding protein 1 (XBP1) mRNA, a hallmark of IRE1α activation.
-
Cell Culture and Treatment:
-
Follow the same procedure as for western blotting.
-
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from treated and control cells using a suitable RNA isolation kit.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
-
PCR Amplification:
-
Perform PCR using primers that flank the 26-nucleotide intron in the XBP1 mRNA. This will amplify both the unspliced (uXBP1) and spliced (sXBP1) forms.
-
-
Gel Electrophoresis:
-
Separate the PCR products on a high-resolution agarose (B213101) gel (e.g., 3%).
-
The unspliced and spliced forms of XBP1 will appear as distinct bands of different sizes.
-
-
Analysis:
-
Visualize the bands under UV light and quantify the intensity of each band to determine the ratio of spliced to unspliced XBP1.
-
Conclusion
The available evidence strongly suggests that the anticancer effects of the this compound family of compounds are intricately linked to the induction of ER stress and the activation of the UPR. Data from its parent compound, OSU-03012, indicates that all three major ER stress pathways—PERK, IRE1α, and ATF6—are involved in mediating its cytotoxicity. The PERK pathway appears to be a key driver of apoptosis, while the IRE1α and ATF6 pathways may have an initial cytoprotective role that, when inhibited, enhances the compound's lethal effects. The high potency of the this compound analog, OSU-CG5, compared to other ER stress-inducing agents like resveratrol, underscores the therapeutic potential of this class of molecules. Further research directly investigating the effects of this compound on each of these pathways is warranted to fully elucidate its mechanism of action and to guide the development of novel cancer therapies targeting ER stress.
References
- 1. OSU-CG5, a novel energy restriction mimetic agent, targets human colorectal cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. Targeting ER Stress and Akt with OSU-03012 and Gefitinib or Erlotinib to Overcome Resistance to EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Therapeutic Window of Osu-CG12 in Preclinical Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical therapeutic window of Osu-CG12 (also known as AR-12 or OSU-03012), a novel anti-cancer agent, with its structural parent compound, Celecoxib (B62257), and a related derivative, 2,5-Dimethyl-Celecoxib. This compound is a celecoxib derivative that lacks cyclooxygenase-2 (COX-2) inhibitory activity, distinguishing its mechanism of action from Celecoxib.[1][2][3] This distinction is critical, as it suggests this compound may circumvent the cardiovascular risks associated with long-term COX-2 inhibition while retaining or even enhancing anti-tumor efficacy.[1]
Executive Summary
This compound demonstrates a promising therapeutic window in preclinical models, characterized by potent anti-cancer activity across a range of cell lines and in vivo tumor models, coupled with a favorable safety profile. Unlike its parent compound Celecoxib, this compound's primary mechanism of action is independent of COX-2 inhibition and instead involves the inhibition of 3-phosphoinositide-dependent protein kinase-1 (PDK-1), a key regulator in the PI3K/Akt signaling pathway.[2][3][4] This leads to the induction of apoptosis and autophagy in cancer cells.[5] Preclinical studies indicate that this compound is well-tolerated at effective doses. Furthermore, a first-in-human Phase I clinical trial has established a recommended Phase II dose (RP2D) of 800mg twice daily, noting manageable drug-related adverse events.[2]
Data Presentation
In Vitro Efficacy: Comparative IC50 Values
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound, Celecoxib, and 2,5-Dimethyl-Celecoxib in various cancer cell lines, demonstrating the potent cytotoxic effects of these compounds.
| Compound | Cancer Type | Cell Line(s) | IC50 (µM) | Reference(s) |
| This compound (AR-12) | Vestibular Schwannoma | VS cells | ~3.1 | [4] |
| Malignant Schwannoma | HMS-97 | ~2.6 | [4] | |
| Prostate Cancer | PC-3 | 5 | [5] | |
| Hepatocellular Carcinoma | Huh7, Hep3B, HepG2 | < 1 | [5] | |
| Multiple Myeloma | Primary MM cells | 3.69 ± 0.23 | [3] | |
| Multiple Myeloma | MM cell lines | 6.25 ± 0.86 | [3] | |
| Chronic Lymphocytic Leukemia | Primary CLL cells | 7.1 (24h), 5.5 (72h) | [6] | |
| Celecoxib | Melanoma | A2058, SAN | Significant toxicity at 40-80 µM | [7] |
| Oral Squamous Cell Carcinoma | KB | Significant toxicity at ≥25 µM | [8] | |
| Osteosarcoma | Saos-2 | Significant toxicity at ≥25 µM | [8] | |
| Astrocytoma | 1321N | Significant toxicity at ≥25 µM | [8] | |
| 2,5-Dimethyl-Celecoxib | Colon Cancer | HCT-116, DLD-1 | Comparable to Celecoxib | [9] |
| Nasopharyngeal Carcinoma | CNE-2 | ~43.71 | [10] | |
| Nasopharyngeal Carcinoma (Radioresistant) | CNE-2R | ~49.24 | [10] | |
| Colon Cancer | HT-29 | 23.45 | [10] |
In Vivo Efficacy and Toxicity: Preclinical and Clinical Data
This table outlines the in vivo anti-tumor efficacy and key toxicity findings for this compound and its comparators from preclinical animal models and human clinical trials.
| Compound | Model | Dosing | Efficacy | Toxicity/Safety | Reference(s) |
| This compound (AR-12) | Huh7 tumor xenografts (mice) | 200 mg/kg | 57.59% tumor growth suppression | Not specified | [5] |
| HMS-97 schwannoma xenografts (mice) | Oral administration | 55% tumor growth inhibition | Well tolerated | [4] | |
| Advanced Solid Tumors (Human Phase I) | 100-3200mg QD; 800-1600mg BID | Stable disease >6 cycles in 2 patients | Recommended Phase II dose: 800mg BID. Drug-related events included rash, fatigue, nausea, and bloating. | [2] | |
| Celecoxib | Mutyh -/- intestinal carcinoma (mice) | 150 mg/kg orally | Markedly reduced number and size of carcinomas | No toxicity observed | [9] |
| DMBA-induced oral cancer (hamsters) | 500-1500 ppm in diet | Delayed progression and growth of tumors | Less toxicity than traditional COX inhibitors | [11] | |
| 2,5-Dimethyl-Celecoxib | Mutyh -/- intestinal carcinoma (mice) | 100 mg/kg orally | Markedly reduced number and size of carcinomas | No toxicity observed | [9][12] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of this compound, Celecoxib, or 2,5-Dimethyl-Celecoxib for 24, 48, or 72 hours.
-
MTT Incubation: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: The medium is removed, and the formazan crystals are dissolved in DMSO.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
In Vivo Tumor Xenograft Model
-
Cell Implantation: Athymic nude mice are subcutaneously injected with 1x10^6 to 5x10^6 cancer cells in a mixture of media and Matrigel.
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment Administration: Mice are randomized into control and treatment groups. This compound or comparator compounds are administered orally or via intraperitoneal injection at specified doses and schedules.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers and calculated using the formula: (Length x Width²)/2.
-
Toxicity Monitoring: Animal body weight and general health are monitored throughout the study.
-
Endpoint: At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis (e.g., Western blotting, immunohistochemistry).
Mandatory Visualization
Signaling Pathway of this compound
Caption: this compound inhibits PDK1, leading to decreased Akt and mTOR signaling, which in turn inhibits cell survival and proliferation and induces apoptosis and autophagy.
Preclinical Evaluation Workflow
Caption: A stepwise workflow for the preclinical evaluation of anti-cancer drug candidates.
Therapeutic Window Comparison
Caption: A logical comparison of the therapeutic windows of this compound and its analogs.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. ascopubs.org [ascopubs.org]
- 3. OSU-03012, a novel celecoxib derivative, is cytotoxic to myeloma cells and acts through multiple mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Growth inhibitory and anti-tumour activities of OSU-03012, a novel PDK-1 inhibitor, on vestibular schwannoma and malignant schwannoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. A novel celecoxib derivative, OSU03012, induces cytotoxicity in primary CLL cells and transformed B-cell lymphoma cell line via a caspase- and Bcl-2-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Celecoxib, a Non-Steroidal Anti-Inflammatory Drug, Exerts a Toxic Effect on Human Melanoma Cells Grown as 2D and 3D Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro Cytotoxic Effects of Celecoxib, Mefenamic Acid, Aspirin and Indometacin on Several Cells Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Celecoxib and 2,5‐dimethylcelecoxib inhibit intestinal cancer growth by suppressing the Wnt/β‐catenin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Chemopreventive Effect of Celecoxib in Oral Pre-cancers and Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Celecoxib Analogues for Cancer Treatment: An Update on OSU-03012 and 2,5-Dimethyl-Celecoxib - PMC [pmc.ncbi.nlm.nih.gov]
Osu-CG12: A Comparative Analysis of its Anticancer Activity Across Different Cancer Types
For Immediate Release
A comprehensive review of preclinical data reveals the promising anticancer activity of Osu-CG12, a novel energy restriction mimetic agent, across various cancer cell lines. This guide provides a comparative analysis of this compound's performance, summarizing available quantitative data, detailing experimental protocols, and visualizing its mechanism of action. This information is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting cancer cell metabolism.
Abstract
This compound has demonstrated significant in vitro anticancer activity, notably in prostate and breast cancer cell lines. As an energy restriction mimetic agent, it disrupts cancer cell metabolism, leading to apoptosis. Reports indicate that this compound is approximately ten times more potent than its parent compound, ciglitazone, and the natural product resveratrol (B1683913) in inducing cancer cell death. This guide consolidates the available preclinical data to offer a cross-cancer comparison of this compound's efficacy and elucidates its molecular mechanism.
Introduction to this compound
This compound is a synthetic small molecule designed to mimic the effects of caloric restriction on cancer cells. By inhibiting glucose uptake and metabolism, this compound effectively starves tumor cells of their primary energy source, triggering a cascade of events that culminates in programmed cell death (apoptosis) and autophagy (a process of cellular self-digestion). This mechanism of action presents a promising therapeutic strategy, as many cancer types are highly dependent on glucose for their rapid proliferation.
Comparative Anticancer Activity of this compound and Related Compounds
| Compound | Cancer Type | Cell Line | IC50 (µM) | Comparator | Comparator IC50 (µM) |
| OSU-CG5 | Colorectal Cancer | HCT-116 | 3.9 | Resveratrol | 94 |
| OSU-CG5 | Colorectal Cancer | Caco-2 | 4.6 | Resveratrol | 116 |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Mechanism of Action: The this compound Signaling Pathway
This compound exerts its anticancer effects by inducing a state of energy deprivation within cancer cells. This triggers a signaling cascade that ultimately leads to cell death.
Experimental Protocols
The following are generalized protocols for key experiments used to evaluate the anticancer activity of compounds like this compound.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cancer cell lines (e.g., PC-3, LNCaP, MCF-7, MDA-MB-231, A549, H1299)
-
Complete cell culture medium
-
This compound (or other test compounds)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and a vehicle control for the desired duration (e.g., 24, 48, 72 hours).
-
Following treatment, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the MTT solution and add a solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the control and determine the IC50 value.
Western Blot Analysis for Apoptosis Markers
Western blotting is used to detect specific proteins in a sample, such as those involved in apoptosis.
Materials:
-
Treated and untreated cell lysates
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-PARP, anti-Bcl-2)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse cells to extract proteins and determine protein concentration.
-
Separate proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the protein of interest.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analyze the band intensities to determine changes in protein expression.
Experimental Workflow for Cross-Validation
A systematic approach is necessary to validate the anticancer activity of a compound across different cancer types.
Comparison with Standard of Care
To establish the clinical potential of this compound, its efficacy must be compared against current standard-of-care chemotherapeutic agents for various cancers.
-
Prostate Cancer: The standard first-line chemotherapy for metastatic castration-resistant prostate cancer is Docetaxel .[1]
-
Breast Cancer: Common chemotherapy regimens for breast cancer often include anthracyclines like Doxorubicin and taxanes such as Paclitaxel .
-
Lung Cancer: Platinum-based drugs, particularly Cisplatin , are a cornerstone of treatment for non-small cell lung cancer.
Direct, head-to-head preclinical studies comparing this compound with these standard agents are necessary to fully assess its therapeutic potential.
Conclusion
The available data suggests that this compound and related energy restriction mimetic agents hold promise as a novel class of anticancer drugs. Their unique mechanism of action, targeting the metabolic vulnerabilities of cancer cells, offers a potential advantage over traditional chemotherapies. However, further rigorous preclinical studies are required to establish a comprehensive profile of this compound's activity across a broader range of cancer types and to directly compare its efficacy against current clinical standards. The detailed protocols and workflows provided in this guide are intended to facilitate such future investigations.
References
Safety Operating Guide
Navigating the Safe Disposal of Osu-CG12: A Procedural Guide
Understanding Osu-CG12: Chemical Properties
A thorough understanding of a compound's properties is the foundation of safe handling. Key quantitative data for this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C19H20F3NO3S | PubChem[1] |
| Molecular Weight | 399.4 g/mol | PubChem[1] |
| XLogP3 | 5.7 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 5 | PubChem[1] |
| Rotatable Bond Count | 5 | PubChem[1] |
Core Disposal Protocol: A Step-by-Step Approach
The following procedures are based on established guidelines for chemical waste management from leading research institutions and best practices for handling similar reactive compounds.[2][3][4][5]
Personal Protective Equipment (PPE)
Before handling this compound, ensure the following PPE is worn:
-
Lab coat
-
Safety goggles
-
Chemical-resistant gloves
All handling and disposal procedures should be conducted within a certified chemical fume hood.
Deactivation of Reactive Moieties
Similar to other compounds containing N-hydroxysuccinimide (NHS) esters, this compound may possess a reactive ester group.[6] Deactivation through quenching is a critical first step to mitigate potential hazards.
Experimental Protocol: Quenching of this compound Waste
This protocol is intended for small, laboratory-scale quantities of this compound waste.
Materials:
-
This compound waste (solid or dissolved in a compatible organic solvent)
-
Quenching Solution (select one):
-
pH paper or calibrated pH meter
-
Appropriately labeled hazardous waste container
Procedure:
-
Preparation: In a chemical fume hood, select a reaction vessel that is significantly larger than the volume of the waste to accommodate the quenching solution and any potential for foaming or gas evolution.
-
Dissolution (if necessary): If the this compound waste is in solid form, dissolve it in a minimal amount of a water-miscible organic solvent (e.g., DMSO, DMF).
-
Quenching:
-
For Amine Quenching: Slowly add the 1 M Tris or Glycine solution to the this compound waste with stirring.
-
For Hydrolysis: Cautiously and slowly add the 1 M NaOH solution to the waste. Monitor for any temperature increase. It is recommended to maintain a pH > 8.5 for at least one hour to ensure complete hydrolysis.[6]
-
-
Neutralization (for Hydrolysis method): If hydrolysis with NaOH was employed, neutralize the resulting solution to a pH between 6 and 8 by the slow addition of a suitable acid (e.g., 1 M HCl).[6]
-
Waste Collection: Transfer the final, quenched solution into a clearly labeled hazardous waste container. The label must include the chemical names of all components, including the reaction byproducts.
Disposal of Contaminated Materials
All materials that have come into contact with this compound, such as pipette tips, gloves, and weighing paper, must be collected in a sealed bag and disposed of as solid chemical waste.[6]
Container Management
Empty containers that previously held this compound must be triple-rinsed with an appropriate solvent (e.g., acetone (B3395972) or ethanol).[4] The rinsate from this process must be collected and treated as hazardous waste. After triple-rinsing, the container can be managed according to your institution's guidelines for decontaminated glassware or plasticware.[4]
This compound Disposal Workflow
The following diagram outlines the decision-making and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
Institutional Guidelines
It is imperative to always adhere to the specific hazardous waste management procedures established by your institution's Environmental Health and Safety (EHS) department.[2][4][5] Regularly consult with your EHS office for guidance on waste container labeling, storage, and pickup schedules. No chemicals should be disposed of down the sanitary sewer system unless explicitly permitted by regulations.[4][5]
References
- 1. This compound | C19H20F3NO3S | CID 24827644 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemistry.osu.edu [chemistry.osu.edu]
- 3. Biological Waste Management | Environmental Health and Safety | Oregon State University [ehs.oregonstate.edu]
- 4. Chemical Waste Management Reference Guide | Environmental Health and Safety [ehs.osu.edu]
- 5. Waste Disposal | CFAES Safety and Compliance [cfaessafety.osu.edu]
- 6. benchchem.com [benchchem.com]
Essential Safety and Handling Protocols for Osu-CG12
Disclaimer: Specific safety data for Osu-CG12 is not publicly available. The following guidance is based on general best practices for handling chemical compounds in a laboratory setting and information synthesized from safety protocols at institutions like The Ohio State University and Oregon State University.[1][2][3][4][5][6][7] Researchers must consult a specific Safety Data Sheet (SDS) for this compound if available and perform a risk assessment before handling this compound.
This document provides essential, immediate safety and logistical information for handling this compound, including operational and disposal plans. It is intended for researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
The appropriate level of PPE is crucial to minimize exposure and ensure personal safety when handling any chemical compound. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity | Required Personal Protective Equipment (PPE) |
| Weighing and Aliquoting | - Nitrile gloves- Lab coat- Safety glasses with side shields |
| Dissolving and Solution Preparation | - Nitrile gloves- Lab coat- Chemical splash goggles- Use of a chemical fume hood is recommended |
| Cell Culture and In Vitro Assays | - Nitrile gloves- Lab coat- Safety glasses |
| Animal Handling (In Vivo Studies) | - Nitrile gloves- Lab coat or disposable gown- Safety glasses or face shield- Respiratory protection may be required based on risk assessment |
| Waste Disposal | - Nitrile gloves- Lab coat- Chemical splash goggles |
Always inspect PPE for integrity before use and dispose of contaminated items properly.[8]
Spill Response Protocol
In the event of a spill, immediate and appropriate action is necessary to prevent chemical exposure and environmental contamination. All laboratory personnel should be familiar with the location of spill kits and emergency equipment.
| Step | Action |
| 1. Alert | - Alert personnel in the immediate area of the spill.- If the spill is large or highly hazardous, evacuate the area and contact emergency personnel. |
| 2. Contain | - Use appropriate absorbent materials from a chemical spill kit to contain the spill and prevent it from spreading. |
| 3. Neutralize (if applicable) | - If the chemical nature of this compound is known and a neutralizing agent is available and appropriate, use it according to the SDS. |
| 4. Clean | - Wearing appropriate PPE, clean the affected area with absorbent pads, working from the outside in.- Decontaminate the area with an appropriate cleaning agent. |
| 5. Dispose | - Place all contaminated materials, including used PPE, into a designated hazardous waste container. |
| 6. Report | - Report the spill to the laboratory supervisor and the institutional Environmental Health and Safety (EHS) office.[4][7] |
Disposal Plan
Proper disposal of chemical waste is essential to protect human health and the environment. Follow all institutional, local, and federal regulations for hazardous waste disposal.
| Waste Type | Disposal Procedure |
| Solid Waste (e.g., contaminated gloves, weigh boats) | - Collect in a designated, labeled hazardous waste container.- Do not mix with general laboratory trash. |
| Liquid Waste (e.g., unused solutions, contaminated media) | - Collect in a compatible, sealed, and clearly labeled hazardous waste container.- Do not pour down the drain unless explicitly permitted by EHS for the specific chemical. |
| Sharps (e.g., contaminated needles, serological pipettes) | - Dispose of immediately in a designated sharps container. |
Experimental Workflow for Safe Handling
The following diagram illustrates a general workflow for safely handling a chemical compound like this compound in a laboratory setting.
Caption: General workflow for safe handling of a chemical compound in a laboratory.
References
- 1. ehs.osu.edu [ehs.osu.edu]
- 2. Health and Safety Links | Department of Chemistry and Biochemistry [chemistry.osu.edu]
- 3. Safety Data Sheets | Environmental Health and Safety | Oregon State University [ehs.oregonstate.edu]
- 4. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 5. Occupational Health and Safety Training | Environmental Health and Safety [ehs.osu.edu]
- 6. ehs.osu.edu [ehs.osu.edu]
- 7. chemistry.osu.edu [chemistry.osu.edu]
- 8. cdhfinechemical.com [cdhfinechemical.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
